2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOHMVWLBLDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209892 | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-32-6 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[1][3] This guide presents a comprehensive, field-proven methodology for the synthesis and characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a valuable bifunctional building block for drug discovery and development.
This document provides a detailed, step-by-step synthetic pathway, moving from commercially available starting materials to the final, highly pure target compound. The causality behind each experimental choice is elucidated, ensuring that the protocols are not merely lists of instructions but self-validating systems grounded in established chemical principles. The subsequent characterization workflow provides a robust framework for structural confirmation and purity assessment, indispensable for advancing a compound through the drug development pipeline.
Part 1: A Validated Synthetic Pathway
The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is strategically designed in three main stages: (1) protection of a primary amine, (2) construction of the heterocyclic core, and (3) deprotection to yield the final product. This approach ensures high yields and minimizes side-product formation.
Overall Synthetic Scheme
The complete synthetic workflow is illustrated below, proceeding from 3-aminopropanenitrile to the final target molecule.
Caption: Three-step synthesis of the target compound.
Step 1: Synthesis of tert-butyl (2-cyanoethyl)carbamate (Intermediate 1)
Expertise & Rationale: The initial step involves the protection of the primary amine of 3-aminopropanenitrile. This is critical to prevent its nucleophilic character from interfering with the subsequent triazole ring formation, where it could otherwise react with the hydrazide or nitrile functionalities. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the basic conditions of the upcoming cyclization and its facile removal under acidic conditions, which preserves the integrity of the newly formed triazole ring.[4][5] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for its high reactivity and clean reaction profile.
Detailed Experimental Protocol:
-
To a stirred solution of 3-aminopropanenitrile (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water (0.2 M), add sodium hydroxide (1.1 eq.) and stir until a homogenous solution is achieved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl (2-cyanoethyl)carbamate as a white solid.
Step 2: Synthesis of tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (Intermediate 2)
Expertise & Rationale: The core 1,2,4-triazole heterocycle is constructed via a base-catalyzed condensation reaction between the protected nitrile (Intermediate 1) and acetohydrazide.[6] This method is robust and tolerates a wide range of functional groups. The mechanism involves the initial nucleophilic addition of the hydrazide to the nitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring. Potassium carbonate is employed as a mild base to facilitate the reaction, and a high-boiling solvent like n-butanol is used to achieve the necessary reflux temperatures for the cyclodehydration step.
Detailed Experimental Protocol:
-
Combine tert-butyl (2-cyanoethyl)carbamate (1.0 eq.), acetohydrazide (1.2 eq.), and potassium carbonate (1.5 eq.) in n-butanol (0.3 M).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the n-butanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate as a viscous oil or low-melting solid.
Step 3: Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (Final Product)
Expertise & Rationale: The final step is the removal of the Boc protecting group to unmask the primary amine. This is achieved under strong acidic conditions.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8] The reaction is typically clean and proceeds rapidly at room temperature.
Detailed Experimental Protocol:
-
Dissolve tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide, keeping the flask in an ice bath.
-
Extract the aqueous layer extensively with a polar organic solvent system such as 9:1 DCM:isopropanol (5 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine . The product can be further purified by crystallization if necessary.
Part 2: Comprehensive Characterization
Trustworthiness: A self-validating protocol requires rigorous analytical confirmation at each synthetic stage. The following workflow ensures the identity, purity, and structural integrity of the intermediates and the final product.
Analytical Workflow
Caption: Logical flow for compound characterization.
Data Presentation: Expected Analytical Results
The following tables summarize the expected analytical data for the synthesized compounds. This data serves as a benchmark for researchers to validate their experimental outcomes.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Method | Expected Retention Time (min) | Expected Purity (%) | Calculated Exact Mass | Expected [M+H]⁺ (m/z) |
| Intermediate 1 tert-butyl (2-cyanoethyl)carbamate | HPLC | ~4.2 | >98% | 170.1055 | 171.1128 |
| Intermediate 2 tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate | HPLC | ~3.5 | >95% | 254.1641 | 255.1714 |
| Final Product 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | HPLC | ~1.8 | >99% | 140.1062 | 141.1135 |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| Intermediate 1 | ~7.10 | t | 1H | -NH- |
| ~3.35 | q | 2H | -NH-CH₂- | |
| ~2.70 | t | 2H | -CH₂-CN | |
| 1.40 | s | 9H | -C(CH₃)₃ | |
| Intermediate 2 | ~13.50 | br s | 1H | Triazole -NH- |
| ~6.90 | t | 1H | Boc -NH- | |
| ~3.30 | q | 2H | -NH-CH₂- | |
| ~2.85 | t | 2H | Triazole-CH₂- | |
| 2.30 | s | 3H | Triazole-CH₃ | |
| 1.38 | s | 9H | -C(CH₃)₃ | |
| Final Product | ~13.45 | br s | 1H | Triazole -NH- |
| ~3.00 | t | 2H | -CH₂-NH₂ | |
| ~2.80 | t | 2H | Triazole-CH₂- | |
| 2.28 | s | 3H | Triazole-CH₃ | |
| ~1.90 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | δ (ppm) | Assignment |
| Intermediate 1 | 155.8 | -C=O (Boc) |
| 119.5 | -CN | |
| 78.0 | -C(CH₃)₃ | |
| 37.5 | -NH-CH₂- | |
| 17.0 | -CH₂-CN | |
| 28.2 | -C(CH₃)₃ | |
| Intermediate 2 | 156.0 | -C=O (Boc) |
| 155.5 | C5 (Triazole) | |
| 152.0 | C3 (Triazole) | |
| 77.9 | -C(CH₃)₃ | |
| 39.0 | -NH-CH₂- | |
| 28.3 | -C(CH₃)₃ | |
| 27.5 | Triazole-CH₂- | |
| 11.0 | Triazole-CH₃ | |
| Final Product | 155.8 | C5 (Triazole) |
| 152.5 | C3 (Triazole) | |
| 38.5 | -CH₂-NH₂ | |
| 29.0 | Triazole-CH₂- | |
| 11.2 | Triazole-CH₃ |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Organic Chemistry. BOC Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]
-
MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
Spectroscopic Characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Technical Guide
Introduction to the Spectroscopic Analysis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The structural confirmation of a novel or synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and functional group landscape. For the compound 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, a thorough spectroscopic analysis is paramount.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. Each section will not only present the predicted data but also explain the rationale behind these predictions, grounded in established chemical principles and supported by data from related structures.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the methyl, ethyl, and amine protons.
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it is aprotic and can solubilize a wide range of organic compounds, including those with amine and N-H functionalities, without exchanging protons with the analyte. The broad signal of the N-H proton of the triazole ring is expected to be clearly visible in DMSO-d₆.
Predicted ¹H NMR Data Summary
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~2.3 | Singlet | 3H | The methyl group is attached to the triazole ring, resulting in a singlet with a typical chemical shift for a methyl group on a heterocyclic ring. |
| H-b (CH₂) | ~2.9 | Triplet | 2H | This methylene group is adjacent to the triazole ring and the other methylene group, leading to a triplet due to coupling with H-c. |
| H-c (CH₂) | ~2.7 | Triplet | 2H | This methylene group is adjacent to the amine and the H-b methylene group, resulting in a triplet. |
| H-d (NH₂) | ~1.5-2.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
| H-e (NH) | ~13.0-14.0 | Broad Singlet | 1H | The N-H proton on the triazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration, often appearing as a broad singlet at a downfield position. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine would show five distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR Data Summary
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | ~12 | The methyl carbon is in a typical aliphatic region. |
| C-2 (C-5 of Triazole) | ~155 | This carbon is part of the C=N bond in the triazole ring and is deshielded. |
| C-3 (C-3 of Triazole) | ~160 | This carbon is also part of a C=N bond and is attached to the ethylamine side chain, making it highly deshielded. |
| C-4 (CH₂) | ~30 | This methylene carbon is adjacent to the triazole ring. |
| C-5 (CH₂) | ~40 | This methylene carbon is adjacent to the primary amine. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A larger number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3100-3400 | N-H (amine and triazole) | Stretching | Medium-Strong, Broad |
| 2850-3000 | C-H (aliphatic) | Stretching | Medium |
| ~1630 | C=N (triazole ring) | Stretching | Medium |
| ~1560 | N-H | Bending | Medium |
| ~1450 | C-H | Bending | Medium |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (C₅H₁₀N₄), the predicted molecular weight is approximately 126.16 g/mol .
Predicted Mass Spectrum Data
| m/z | Ion | Rationale |
| 126 | [M]⁺ | Molecular ion peak. |
| 111 | [M - CH₃]⁺ | Loss of a methyl group. |
| 97 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 83 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine side chain. |
| 70 | [C₃H₄N₃]⁺ | Fragmentation of the triazole ring. |
Predicted Fragmentation Pathway
A plausible fragmentation pathway under Electron Ionization (EI) would involve initial loss of the ethylamine side chain or fragmentation of the triazole ring.
An In-depth Technical Guide to 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS Number 744994-00-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, identified by CAS number 744994-00-1. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on its structure, and probable physicochemical properties, and discusses potential synthetic routes based on established 1,2,4-triazole chemistry. Furthermore, it explores the known biological significance and therapeutic potential of the 1,2,4-triazole scaffold, offering insights into the possible applications of this compound in medicinal chemistry and drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this and related compounds.
Chemical Identity and Structure
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group and an ethanamine side chain.
| Identifier | Value |
| CAS Number | 744994-00-1 |
| Chemical Name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine[1] |
| Synonyms | 2-(4-Methyl-4h-1,2,4-triazol-3-yl)ethan-1-amine, 4H[2][3][4]TRIAZOLE-3-ETHANAMINE,4-METHYL- |
| Molecular Formula | C₅H₁₀N₄[1] |
| Molecular Weight | 126.16 g/mol [1] |
Molecular Structure:
Caption: 2D structure of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Basis for Estimation |
| Topological Polar Surface Area (TPSA) | 42.74 Ų | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] This value suggests moderate cell permeability. |
| logP (Octanol-Water Partition Coefficient) | -0.5025 | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] This indicates the compound is likely hydrophilic. |
| Hydrogen Bond Donors | 1 | Based on the primary amine group.[5] |
| Hydrogen Bond Acceptors | 4 | Based on the nitrogen atoms in the triazole ring and the primary amine.[5] |
| Rotatable Bonds | 3 | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] |
| Melting Point | Not available | Likely a solid at room temperature, similar to other small molecule triazole derivatives. For instance, the more complex 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has a melting point of 230–231 °C.[2] |
| Solubility | Not available | The predicted low logP suggests good solubility in polar solvents like water and alcohols. However, the solubility of a related complex triazole was noted to be poor for 13C NMR analysis.[2] |
Synthesis and Characterization
A specific, detailed synthesis protocol for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has not been identified in the reviewed literature. However, the synthesis of 1,2,4-triazole derivatives is well-established and generally involves the cyclization of key precursors.
General Synthetic Strategies for 1,2,4-Triazoles:
-
From Thiosemicarbazides and Carboxylic Acids: A common method involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by cyclodehydration.[3][6] This process can be facilitated by reagents like polyphosphate ester (PPE).[3][6]
-
From Hydrazides and Isothiocyanates: Another approach starts with the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.[7]
-
From Amidrazones: Cyclization of amidrazones, which can be formed from the reaction of hydrazides with imidates, is also a viable route.
-
From Trichloroacetonitrile and Formylhydrazine: A patented method for synthesizing 1,2,4-triazole-3-methyl carboxylate involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[4]
A Plausible Synthetic Workflow:
Based on these general principles, a potential synthetic route for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could be envisioned as follows:
Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Characterization:
The characterization of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show signals corresponding to the methyl group protons, the two methylene groups of the ethanamine side chain, the amine protons, and the proton on the triazole ring. For a related compound, 4-methyl-1,2,4-triazole-3-thiol, the methyl protons appear around 3.45 ppm and the triazole proton at 8.41 ppm in DMSO-d₆.[8] For a more complex triazole derivative, methylene protons have been observed as singlets at 4.95 and 6.10 ppm, with amine protons at 5.30 ppm.[2]
-
¹³C NMR: Would show distinct signals for the methyl carbon, the two methylene carbons, and the two carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy:
-
Expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N and N=N stretching of the triazole ring (around 1500-1650 cm⁻¹), and C-N stretching.[9][10] For a related thiol derivative, N-H stretches were observed at 3452 and 3298 cm⁻¹.[10]
-
-
Mass Spectrometry (MS):
-
Would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethanamine side chain.
-
Biological Activity and Potential Applications
While no specific biological activity data for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has been found, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2]
Potential Therapeutic Areas:
-
Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.
-
Anticancer: Derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine have shown potent in vitro cytotoxicity against various cancer cell lines, suggesting potential for the development of novel antitumor agents.[11] Some triazole derivatives have also been investigated for their ability to inhibit cancer cell migration.[12]
-
Antiviral: The antiviral drug ribavirin is a notable example of a 1,2,4-triazole derivative.
-
Antibacterial and Antitubercular: Various 1,2,4-triazole derivatives have demonstrated promising antibacterial and antitubercular activities.[2][13]
-
Histamine H₄ Receptor Antagonism: The structural similarity of the ethanamine side chain to histamine suggests a potential for interaction with histamine receptors. The histamine H₄ receptor is a target for inflammatory and immune diseases.[14][15][16] Triazole derivatives have been explored as histamine H₄ receptor antagonists.[17][18]
Potential Mechanism of Action:
The biological activity of 1,2,4-triazole derivatives can arise from various mechanisms, including:
-
Enzyme Inhibition: The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes.
-
Receptor Binding: The overall shape and electronic properties of the molecule can allow it to bind to specific receptors, either as an agonist or an antagonist.
-
Disruption of Biological Membranes: In the case of antifungal agents, triazoles can interfere with the synthesis of ergosterol, a key component of fungal cell membranes.
Experimental Protocols and Assays
Given the lack of specific biological data for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, this section provides general protocols for assays that would be relevant for evaluating its potential biological activities, based on the known activities of the 1,2,4-triazole class.
Antimicrobial Susceptibility Testing:
A standard method to assess the antibacterial or antifungal activity of a compound is the broth microdilution assay.
Protocol Workflow:
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- 7. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]
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- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Introduction: The Promise of a Privileged Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an ideal framework for designing novel therapeutic agents.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects.[2][3][4] This in-depth guide focuses on a specific, yet promising molecule: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. We will dissect its structural features to postulate and explore its most probable therapeutic targets, providing a roadmap for researchers and drug development professionals for future investigation.
The core structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, featuring a methyl-substituted triazole ring and an ethanamine side chain, provides critical clues to its potential biological activity. The ethanamine moiety, in particular, is a key pharmacophore that suggests a strong possibility of interaction with biogenic amine receptors, most notably the histamine receptor family.
Primary Postulated Target: The Histamine H3 Receptor
A primary and highly compelling therapeutic target for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is the Histamine H3 Receptor (H3R) . The rationale for this hypothesis is multi-faceted and rooted in established structure-activity relationships (SAR) for H3R antagonists.
Structural Analogy to Known H3R Ligands
The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[5] It acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[5] A general pharmacophore model for H3R antagonists includes a basic amine group connected to an aromatic or lipophilic region.[5] 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine fits this model perfectly:
-
Basic Amine Group: The terminal primary amine of the ethanamine side chain provides the requisite basicity for interaction with the H3R.
-
Aromatic/Lipophilic Region: The 5-methyl-4H-1,2,4-triazole ring serves as a bioisostere for the imidazole ring of histamine, the endogenous ligand for H3R.
Numerous studies have demonstrated that the 1,2,4-triazole scaffold can be effectively utilized in the design of potent and selective H3R antagonists.[6] This "scaffold hopping" strategy from an imidazole to a triazole core has proven successful in identifying novel H3R modulators with desirable pharmacokinetic properties.[6]
Therapeutic Implications of H3R Antagonism
The blockade of H3R leads to an increase in the release of histamine and other neurotransmitters like acetylcholine and glutamate in the brain.[5] This has significant therapeutic implications for a range of neurological and psychiatric disorders. H3R antagonists are being actively investigated for the treatment of:
-
Narcolepsy: By promoting wakefulness.[5]
-
Alzheimer's Disease: By enhancing cognitive function.[5]
-
Attention Deficit Hyperactivity Disorder (ADHD): By improving attention and focus.[5]
-
Schizophrenia: As a potential adjunctive therapy.[5]
The stimulant and nootropic effects of H3R antagonists make this a particularly attractive area of research.[5]
Secondary and Tertiary Potential Therapeutic Targets
While the H3R represents a strong primary hypothesis, the versatile nature of the 1,2,4-triazole scaffold suggests other potential targets that warrant investigation.
Histamine H4 Receptor (H4R)
Given the structural similarity to histamine, the Histamine H4 Receptor (H4R) is another plausible target. The H4R is primarily expressed on immune cells and plays a role in inflammatory processes. While structurally related to the H3R, achieving selectivity between these two receptors is a key challenge in drug design.[7] However, studies have shown that subtle modifications to triazole-based ligands can shift selectivity between H3R and H4R.[7]
Enzyme Inhibition: A Broad Spectrum of Possibilities
The 1,2,4-triazole moiety is a known pharmacophore in a variety of enzyme inhibitors.[1][8] Depending on the specific substitutions and overall molecular conformation, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could potentially inhibit:
-
Kinases: Several 1,2,4-triazole derivatives have shown activity as PIM kinase inhibitors, which are targets in cancer therapy.[2]
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and epilepsy.
-
Topoisomerases: As targets for anticancer agents, these enzymes are crucial for DNA replication.[1]
Experimental Workflow for Target Identification and Validation
A systematic and rigorous experimental approach is essential to definitively identify and validate the therapeutic targets of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. The following workflow outlines a logical progression from initial screening to in-depth validation.
Phase 1: Initial Target Screening
The initial phase aims to broadly assess the compound's biological activity and narrow down the list of potential targets.
1. In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound to a panel of receptors, with a primary focus on histamine receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., CHO cells transfected with human H3R or H4R).
-
Incubate the membrane preparations with a radiolabeled ligand of known affinity for the receptor.
-
Add increasing concentrations of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.
-
-
Data Presentation:
| Receptor Subtype | Known Ligand (Radiolabeled) | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Ki (nM) |
| Histamine H1 | [3H]pyrilamine | |
| Histamine H2 | [3H]tiotidine | |
| Histamine H3 | [3H]Nα-methylhistamine | |
| Histamine H4 | [3H]histamine |
2. Broad-Based Enzyme Inhibition Screening:
-
Objective: To identify any significant inhibitory activity against a panel of key enzymes.
-
Methodology: Utilize commercially available enzyme inhibition assay kits for a broad panel of kinases, carbonic anhydrases, and topoisomerases. These assays typically measure the effect of the compound on the enzyme's catalytic activity using a colorimetric or fluorometric readout.
Phase 2: Functional Characterization
Once a primary target is identified (e.g., H3R), the next step is to determine the functional consequence of this interaction.
1. Functional Assays for GPCRs:
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
-
Methodology (for H3R):
-
Use cells expressing the H3R and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.
-
To test for antagonist activity, stimulate the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of varying concentrations of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. A decrease in the agonist-induced signal indicates antagonism.
-
To test for inverse agonist activity, measure the basal activity of the receptor in the presence of the compound. A decrease in the basal signal suggests inverse agonism.
-
Phase 3: In Vivo Target Validation
The final phase involves validating the therapeutic potential of the compound in a relevant animal model.
1. Animal Models of Disease:
-
Objective: To assess the efficacy of the compound in a disease model relevant to the identified target.
-
Methodology (for H3R antagonist in narcolepsy):
-
Utilize a narcoleptic mouse model (e.g., orexin/ataxin-3 transgenic mice).
-
Administer 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and monitor wakefulness and cataplexy using electroencephalography (EEG) and electromyography (EMG).
-
Compare the effects to a vehicle control and a known H3R antagonist (e.g., pitolisant).
-
Visualizing the Pathways
Signaling Pathway for H3 Receptor Antagonism
Caption: H3R antagonism pathway.
Experimental Workflow for Target Identification
Caption: Target identification workflow.
Conclusion and Future Directions
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a molecule of significant therapeutic interest due to its privileged 1,2,4-triazole core and a pharmacophore suggestive of interaction with biogenic amine receptors. The histamine H3 receptor stands out as a highly probable primary target, with the potential for therapeutic applications in a range of CNS disorders. However, the diverse biological activities associated with the 1,2,4-triazole scaffold necessitate a broad and systematic approach to target identification. The experimental workflow outlined in this guide provides a robust framework for elucidating the precise mechanism of action of this promising compound and paving the way for its potential clinical development. Future research should also focus on structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
References
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. Available at: [Link]
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Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. Available at: [Link]
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Selected 1,2,4-triazole drugs. ResearchGate. Available at: [Link]
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H3 receptor antagonist. Wikipedia. Available at: [Link]
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Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. PubMed. Available at: [Link]
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2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine derivatives and analogs
An In-depth Technical Guide to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Derivatives and Analogs
Authored by: A Senior Application Scientist
Foreword
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse activities, including antifungal, antiviral, and anticancer properties. This guide focuses on a specific, yet underexplored, member of this family: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This molecule, a structural analog of the crucial neurotransmitter histamine, presents a compelling starting point for the design of novel modulators of histamine receptors and other biological targets. This document provides a comprehensive overview of the synthesis, potential derivatization, and hypothesized biological activities of this compound and its analogs, intended for researchers and professionals in the field of drug discovery and development.
The 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Core: A Histamine Analogue with Therapeutic Potential
The core structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is characterized by a 1,2,4-triazole ring substituted at the 3-position with an ethanamine side chain and at the 5-position with a methyl group. This arrangement bears a striking resemblance to histamine, with the 1,2,4-triazole ring acting as a bioisostere for the imidazole ring of histamine. This structural analogy strongly suggests that this scaffold may interact with histamine receptors (H1, H2, H3, and H4). The modulation of these receptors has profound therapeutic implications, with antagonists of H1 and H2 receptors being widely used for the treatment of allergies and gastric ulcers, respectively.[3][4][5] More recently, H3 and H4 receptors have emerged as promising targets for neurological and inflammatory disorders.
The presence of the methyl group at the 5-position of the triazole ring can influence the molecule's steric and electronic properties, potentially conferring selectivity for specific histamine receptor subtypes. The ethanamine side chain is a common feature in many biogenic amines and is crucial for interaction with their respective receptors.
Synthesis of the Core Scaffold and its Derivatives
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 3-aminopropanenitrile and acetohydrazide. The key steps involve the formation of an N-acylamidrazone intermediate followed by cyclization to the 1,2,4-triazole ring.
Sources
Discovery and history of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
An In-Depth Technical Guide to the Synthesis and Potential Significance of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific historical and application data for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is not prevalent in existing scientific literature, this guide provides a comprehensive framework for its synthesis and potential utility based on the well-established chemistry of the 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This document will delve into the historical context of 1,2,4-triazole discovery, detail established synthetic methodologies for this heterocyclic system, and propose a scientifically grounded, step-by-step synthesis for the target compound. Furthermore, we will explore potential applications and future research avenues for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, drawing parallels with structurally similar compounds.
Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[3] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in a variety of biological interactions, including hydrogen bonding, dipole-dipole interactions, and metal coordination. Its presence in numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, underscores its therapeutic importance.[3][4] The polar nature of the triazole nucleus can enhance the solubility and overall pharmacological profile of a drug candidate.[3]
A Brief History of 1,2,4-Triazole Discovery
The exploration of triazole chemistry dates back to the late 19th century, with Bladin being the first to name the carbon-nitrogen ring system in 1885.[5][6] Early synthetic methods, such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, laid the groundwork for accessing a wide array of substituted 1,2,4-triazoles.[5] Over the decades, the synthetic repertoire has expanded significantly, enabling the creation of diverse libraries of 1,2,4-triazole derivatives for biological screening.
General Synthetic Strategies for the 1,2,4-Triazole Scaffold
The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pellizzari Reaction and Related Condensations
A classic approach to 3,5-disubstituted 1,2,4-triazoles involves the condensation of an amide with an acyl hydrazide.[5] Modifications of this method, such as the Einhorn–Brunner reaction, utilize the condensation of hydrazines with diacylamines.[5] These reactions are typically thermally driven and can be facilitated by acid or base catalysis.
Cyclization of Hydrazine Derivatives
A common and versatile strategy involves the cyclization of various hydrazine derivatives. For instance, the reaction of acid hydrazides with nitriles is a known method for preparing substituted 1,2,4-triazoles. Microwave-assisted synthesis has been shown to accelerate these reactions, reduce side products, and improve yields, aligning with the principles of green chemistry.
Proposed Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Based on established synthetic principles, a plausible route to the target compound is outlined below. This proposed pathway is designed for clarity and is based on readily available starting materials.
Step 1: Synthesis of Acetylhydrazide
The synthesis begins with the formation of acetylhydrazide from the reaction of an acetic acid derivative (e.g., ethyl acetate) with hydrazine hydrate. This is a standard procedure in heterocyclic chemistry.
Step 2: Synthesis of the 1,2,4-Triazole Ring
The resulting acetylhydrazide can then be reacted with a suitable three-carbon synthon that will provide the ethanamine side chain, albeit in a protected form or as a precursor. A logical choice would be a derivative of malononitrile or cyanoacetic acid where the amine is protected. For the purpose of this proposed synthesis, we will consider the reaction with a protected 3-aminopropanenitrile.
Step 3: Deprotection of the Amine
Following the successful formation of the protected 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine, the final step is the removal of the protecting group to yield the desired primary amine. The choice of deprotection conditions will depend on the specific protecting group used.
A visual representation of this proposed synthetic workflow is provided below:
Caption: Proposed synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Characterization and Self-Validating Protocols
The identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the ethanamine methylene protons, and the triazole N-H proton. |
| ¹³C NMR | Resonances for the methyl carbon, the two carbons of the ethanamine side chain, and the two distinct carbons of the triazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₅H₁₀N₄ (126.16 g/mol ).[7] |
| IR Spec. | Characteristic absorption bands for N-H stretching (amine and triazole), C-H stretching, and C=N stretching of the triazole ring. |
Each step of the synthesis should be monitored (e.g., by TLC) to ensure the reaction has gone to completion before proceeding to the next step. The final product should be purified to >95% purity as determined by HPLC or qNMR.
Potential Applications and Future Research Directions
Given the diverse biological activities of 1,2,4-triazole derivatives, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could be a candidate for screening in various therapeutic areas.
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial properties.[2] The presence of an aminoethyl side chain could modulate these activities.
-
Anticancer Activity: The 1,2,4-triazole scaffold is found in several anticancer agents.[3][8] The title compound could be evaluated for its antiproliferative effects on various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Some 1,2,4-triazoles have demonstrated anti-inflammatory and analgesic properties.[1]
-
CNS Activity: The structural similarity to neurotransmitters like histamine could suggest potential activity in the central nervous system.
Future research should focus on the synthesis and subsequent biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the triazole ring and the ethanamine side chain to optimize for a desired biological activity.
The logical relationship for the development and evaluation of this compound can be visualized as follows:
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Unveiling the Enigma: A Preliminary Mechanistic Investigation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Histamine Analogue of Interest
In the landscape of contemporary drug discovery, the exploration of novel small molecules with the potential to modulate critical physiological pathways is paramount. This guide focuses on 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a compound of interest due to its structural resemblance to the biogenic amine histamine. The core structure features a 1,2,4-triazole ring, a well-established pharmacophore known to impart a diverse range of biological activities.[1][2][3] The ethanamine side chain, identical to that of histamine, strongly suggests a potential interaction with histamine receptors.
Histamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[4][5] There are four known subtypes: H1, H2, H3, and H4, each with distinct tissue distribution and signaling mechanisms.[5][6] This guide puts forth a structured, multi-tiered approach to conduct preliminary studies aimed at elucidating the mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, with a primary hypothesis centered on its potential activity at histamine receptors.
This document serves as a comprehensive roadmap for researchers, providing not just protocols, but the underlying scientific rationale for each experimental choice. By following this guide, researchers can systematically characterize the pharmacological profile of this intriguing molecule.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation is designed to ascertain direct interactions with the hypothesized molecular targets and to characterize the nature of these interactions.
Receptor Binding Affinity: Quantifying the Interaction
Scientific Rationale: The first critical step is to determine if 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine physically binds to any of the four histamine receptor subtypes. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, thereby providing a quantitative measure of its binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human histamine receptors (H1, H2, H3, and H4).[7]
-
Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3, and [³H]-histamine for H4) and varying concentrations of the test compound.[8][9][10]
-
Incubation: Allow the binding to reach equilibrium by incubating at an appropriate temperature and duration (e.g., 60 minutes at 30°C).[7]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinities (Ki) of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine at Histamine Receptors
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| H1 | [³H]-mepyramine | Experimental Value |
| H2 | [³H]-tiotidine | Experimental Value |
| H3 | [³H]-Nα-methylhistamine | Experimental Value |
| H4 | [³H]-histamine | Experimental Value |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Functional Activity: Agonist or Antagonist?
Scientific Rationale: Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Is 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand, histamine? This can be elucidated through functional assays that measure the downstream signaling events coupled to receptor activation.
-
H1 Receptor (Gq-coupled): Activation of the H1 receptor leads to the activation of phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]i).[11][12]
-
H2 Receptor (Gs-coupled): H2 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]
-
H3 and H4 Receptors (Gi/o-coupled): Activation of H3 and H4 receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[13][14]
Experimental Protocol: Calcium Mobilization Assay (H1 Receptor)
-
Cell Culture: Culture a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of the test compound to the cells. Include histamine as a positive control. To test for antagonistic activity, pre-incubate the cells with the test compound before adding histamine.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the histamine-induced response).
Experimental Protocol: cAMP Accumulation Assay (H2, H3, and H4 Receptors)
-
Cell Culture: Culture cell lines expressing the human H2, H3, or H4 receptors.
-
Assay Setup: Incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Forskolin Co-treatment (for H3/H4): For Gi-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.[16]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[17][18]
-
Data Analysis: Determine EC50 or IC50 values as described for the calcium mobilization assay.
Data Presentation: Functional Potency of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
| Receptor | Assay | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| H1 | Calcium Mobilization | Experimental Value | Experimental Value |
| H2 | cAMP Accumulation | Experimental Value | Experimental Value |
| H3 | cAMP Inhibition | Experimental Value | Experimental Value |
| H4 | cAMP Inhibition | Experimental Value | Experimental Value |
Signaling Pathways: H1 and H2 Receptors
Caption: Simplified signaling pathways for H1 and H2 histamine receptors.
Part 2: Cellular and Ex Vivo Functional Corroboration
Following the initial in vitro characterization, it is essential to assess the compound's activity in more complex, physiologically relevant systems.
Mast Cell Degranulation: A Key Allergic Response
Scientific Rationale: Mast cell degranulation, the release of histamine and other inflammatory mediators, is a hallmark of the allergic response and is primarily mediated by H1 receptors.[19] Assessing the effect of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine on mast cell degranulation provides insight into its potential pro- or anti-allergic properties.
Experimental Protocol: Mast Cell Degranulation Assay
-
Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3 or LAD2).[20][21]
-
Sensitization (Optional): For IgE-mediated degranulation, sensitize the cells with IgE overnight.[22]
-
Stimulation: Induce degranulation with an appropriate stimulus (e.g., an antigen for sensitized cells, or a calcium ionophore like A23187).[23] Incubate with varying concentrations of the test compound.
-
Measurement of Degranulation: Measure the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the supernatant.[20][24]
-
Data Analysis: Calculate the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control.
Data Presentation: Effect on Mast Cell Degranulation
| Compound Concentration | % Degranulation |
| Vehicle Control | Experimental Value |
| Test Compound (Low) | Experimental Value |
| Test Compound (Mid) | Experimental Value |
| Test Compound (High) | Experimental Value |
| Positive Control | Experimental Value |
Part 3: Preliminary In Vivo Evaluation
The final preliminary stage involves assessing the compound's activity in a whole-animal model to understand its potential physiological effects and to bridge the gap between in vitro and clinical relevance.
Histamine-Induced Paw Edema: An Acute Inflammation Model
Scientific Rationale: The histamine-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory and anti-histaminic (specifically H1 antagonist) activity of a compound.[25][26][27]
Experimental Protocol: Histamine-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses. A known H1 antagonist (e.g., chlorpheniramine) should be used as a positive control.[28]
-
Induction of Edema: After a suitable pre-treatment time, inject a sub-plantar dose of histamine into the hind paw of each rat.[25][28]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 30, 60, 120, and 180 minutes) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Presentation: Inhibition of Histamine-Induced Paw Edema
| Treatment Group | Dose | % Inhibition of Edema (at peak time) |
| Vehicle Control | - | 0% |
| Test Compound | Dose 1 | Experimental Value |
| Test Compound | Dose 2 | Experimental Value |
| Test Compound | Dose 3 | Experimental Value |
| Positive Control | Dose | Experimental Value |
Experimental Workflow: Paw Edema Model
Caption: Workflow for the histamine-induced paw edema model.
Gastric Acid Secretion: Assessing H2 Receptor Activity
Scientific Rationale: The pylorus ligation model in rats is a widely used technique to study gastric acid secretion, a process primarily regulated by histamine H2 receptors.[29][30][31] This model is invaluable for determining if the test compound has H2 agonist (ulcerogenic) or antagonist (anti-ulcer) properties.
Experimental Protocol: Pylorus Ligation in Rats
-
Animal Preparation: Fast rats for an appropriate period (e.g., 24 hours) with free access to water.[30]
-
Surgical Procedure: Under anesthesia, make a midline abdominal incision and ligate the pyloric end of the stomach.[32]
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., an H2 blocker like ranitidine) intraduodenally.[31]
-
Recovery and Sample Collection: Suture the incision and allow the animal to recover for a set period (e.g., 4 hours).[31] After this period, sacrifice the animal and collect the gastric contents.
-
Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with NaOH to determine the total acidity.
-
Data Analysis: Compare the gastric volume, pH, and total acidity between the different treatment groups.
Data Presentation: Effect on Gastric Acid Secretion
| Treatment Group | Gastric Volume (mL) | pH | Total Acidity (mEq/L) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a robust and logical framework for the preliminary investigation of the mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. By systematically progressing from in vitro receptor binding and functional assays to more complex cellular and in vivo models, researchers can build a comprehensive initial pharmacological profile of the compound.
The data generated from these studies will reveal whether the compound acts as an agonist or antagonist at one or more histamine receptor subtypes and will provide an early indication of its potential therapeutic applications, be it in the realm of allergy and inflammation, gastric disorders, or neurological conditions.
Positive findings from this preliminary cascade of experiments would warrant further, more in-depth investigations, including:
-
Selectivity Profiling: Screening against a broader panel of GPCRs and other potential off-targets to determine its selectivity.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced In Vivo Models: Testing in more sophisticated disease models relevant to its observed in vitro activity.
-
Structural Biology Studies: Investigating the molecular interactions between the compound and its target receptor(s) through techniques like X-ray crystallography.
By adhering to the principles of scientific integrity and logical progression outlined in this guide, the scientific community can effectively and efficiently unravel the therapeutic potential of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
References
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. Available at: [Link]
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Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis - YouTube. Available at: [Link]
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Histamine receptor - Wikipedia. Available at: [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. Available at: [Link]
-
H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available at: [Link]
-
Histamine H3 receptor - Wikipedia. Available at: [Link]
-
Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - NIH. Available at: [Link]
-
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH. Available at: [Link]
-
The role of histamine H4 receptor in immune and inflammatory disorders - PubMed Central. Available at: [Link]
-
Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed. Available at: [Link]
-
Histamine induced rat paw oedema model. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. Available at: [Link]
-
A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. Available at: [Link]
-
Histamine H4 receptor - Wikipedia. Available at: [Link]
-
Pylorus ligastion method for anti ulcer study | PPTX - Slideshare. Available at: [Link]
-
Histamine H1 receptor - Wikipedia. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]
-
Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes - PubMed. Available at: [Link]
-
Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]
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Molecular properties and signalling pathways of the histamine H1 receptor - PubMed. Available at: [Link]
-
De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc. Available at: [Link]
-
Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. Available at: [Link]
-
Gastric Acidity, Pylorus Ligation - Pharmacology Discovery Services. Available at: [Link]
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The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PubMed Central. Available at: [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Crocin alleviates the local paw edema induced by histamine in rats - PMC - NIH. Available at: [Link]
-
Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed. Available at: [Link]
-
An optimized method for IgE-mediated degranulation of human lung mast cells - Frontiers. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
70-317 HitHunter CAMP Assay For Small Molecules | PDF | Receptor Antagonist - Scribd. Available at: [Link]
-
Mast Cell Degranulation Assay to Study the Effect of a Target Chemical - JoVE. Available at: [Link]
-
Antiulcer Activity by Pylorus Ligation Method in Rats | Ex-Pharm Software Demonstration. Available at: [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... - ResearchGate. Available at: [Link]
-
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Guided Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a key structural motif found in various pharmacologically active compounds, notably as a histamine H2 receptor agonist. Its synthesis is of significant interest to medicinal chemists and drug development professionals. This document provides a detailed, research-informed protocol for the synthesis of this compound, emphasizing the chemical rationale behind the chosen synthetic pathway and experimental procedures.
Synthetic Strategy: A Mechanistic Overview
The synthesis of 3,5-disubstituted-1,2,4-triazoles can be efficiently achieved through the condensation of nitriles and hydrazides.[1] This approach is particularly advantageous due to the commercial availability and stability of the starting materials. Our selected strategy involves a two-step process:
-
Condensation and Cyclization: Reaction of a protected β-aminonitrile with acetohydrazide to form the 1,2,4-triazole ring.
-
Deprotection: Removal of the protecting group to yield the final primary amine.
This pathway is logical and robust, relying on well-established chemical transformations to construct the target molecule. The use of a protecting group for the amine functionality is crucial to prevent unwanted side reactions during the triazole ring formation.
Experimental Workflow Diagram
Figure 1: Overall synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Detailed Synthesis Protocol
Part 1: Synthesis of tert-Butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
This initial step involves the base-catalyzed condensation of 3-(tert-butoxycarbonylamino)propanenitrile with acetohydrazide, leading to the formation of the protected triazole intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(tert-Butoxycarbonylamino)propanenitrile | 170.21 | 1.70 g | 10.0 |
| Acetohydrazide | 74.08 | 0.74 g | 10.0 |
| Sodium methoxide (NaOMe) | 54.02 | 0.54 g | 10.0 |
| Anhydrous Methanol (MeOH) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(tert-butoxycarbonylamino)propanenitrile (1.70 g, 10.0 mmol) and acetohydrazide (0.74 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir the mixture until all solids are dissolved.
-
Carefully add sodium methoxide (0.54 g, 10.0 mmol) to the solution. The addition of a strong base like sodium methoxide is crucial for catalyzing the nucleophilic addition of the hydrazide to the nitrile.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate as a white solid.
Part 2: Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The final step is the deprotection of the Boc-protected amine under acidic conditions to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate | 226.27 | 2.26 g | 10.0 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | ~65 |
| Saturated sodium bicarbonate solution | - | As needed | - |
Procedure:
-
Dissolve tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (2.26 g, 10.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask at room temperature.
-
Slowly add trifluoroacetic acid (5 mL) to the solution. The use of a strong acid like TFA is standard for the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Further purification can be achieved by recrystallization if necessary.
Reaction Mechanism Diagram
Figure 2: Simplified reaction mechanism for the synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable chemical transformations for the synthesis of 1,2,4-triazole derivatives.[2][3][4] The progress of each reaction step can be effectively monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data should be consistent with the proposed structures.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
-
A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Request PDF on ResearchGate.[Link]
-
synthesis of 1,2,4 triazole compounds. ISRES.[Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.[Link]
-
Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.[Link]
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Application Notes and Protocols for Cell Culture Experiments with 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting initial cell culture-based investigations into the biological activity of the novel compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. While specific biological functions of this particular molecule are yet to be fully elucidated, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antiviral, and antioxidant effects. This guide, therefore, presents a logical, evidence-based framework for the preliminary screening of this compound's potential as a cytotoxic agent against cancer cell lines and as an antioxidant. Detailed, step-by-step protocols for key assays are provided, including the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, propidium iodide staining for cell cycle analysis, and the DPPH assay for radical scavenging activity. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and the Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention from medicinal chemists. This structural motif is found in a variety of clinically used drugs, highlighting its versatility and importance in drug design. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.
The subject of this guide, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, is a novel compound featuring this key triazole core. Based on the established bioactivity of related compounds, it is hypothesized that this molecule may possess cytotoxic effects on cancer cells and/or antioxidant properties. The following application notes provide a structured approach to testing these hypotheses in a cell culture setting.
Safety and Handling of a Novel Compound
Before initiating any experimental work, it is crucial to establish safe handling procedures for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. As a compound with unknown toxicological properties, it should be treated as a potentially hazardous substance.[1][2]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves), when handling the compound.[2][3][4]
-
Ventilation: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of any powders or aerosols.
-
Material Safety Data Sheet (MSDS/SDS): If available, review the MSDS thoroughly. If not, handle with the utmost caution.
-
Spill and Waste Management: Have a spill kit readily available. Dispose of all waste containing the compound in appropriately labeled hazardous waste containers according to your institution's guidelines.
-
Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]
Initial Characterization: Assessing Cytotoxicity
A fundamental first step in evaluating a new compound for anticancer potential is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases.[5][6] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells).
Formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results can be plotted as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Example Data Table:
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
| 200 | 0.15 | 12.0 |
Experimental Workflow for MTT Assay
Caption: Parallel workflows for apoptosis and cell cycle analysis.
Assessment of Antioxidant Potential
Many heterocyclic compounds, including triazoles, exhibit antioxidant activity by scavenging free radicals. The DPPH assay is a simple and widely used method to evaluate this property.
Principle of the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. [10]When an antioxidant is present, it donates a hydrogen atom to DPPH, reducing it to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the compound. [11]
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox) [12]* 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of the test compound and the positive control in methanol at various concentrations.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the test compound solutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:1 or 1:2 (e.g., 100 µL of compound and 100 µL of DPPH).
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. [10] * Measure the absorbance at 517 nm.
-
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can be used to determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Example Data Table:
| Compound Concentration (µg/mL) | Mean Absorbance (517 nm) | % Scavenging Activity |
| 0 (Control) | 0.980 | 0 |
| 10 | 0.852 | 13.1 |
| 25 | 0.686 | 30.0 |
| 50 | 0.495 | 49.5 |
| 100 | 0.245 | 75.0 |
Conclusion and Future Directions
This guide provides a foundational set of protocols to begin characterizing the biological activities of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. The data generated from these experiments will indicate whether the compound has cytotoxic and/or antioxidant properties. Positive results from this initial screening would warrant further, more in-depth studies, such as investigating the specific molecular targets, exploring effects on a wider panel of cell lines, and ultimately, in vivo testing. These protocols are designed to be robust and adaptable, providing a solid starting point for the exciting process of novel drug discovery.
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Elabscience. (2022, October 27). Annexin V Apoptosis Detection Kit Operation Guide [Video]. YouTube. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Application Notes & Protocols for the Antimicrobial Screening of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of the novel compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Given the well-documented antimicrobial properties of the 1,2,4-triazole scaffold, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly evaluate its potential as a new antimicrobial agent. The protocols are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][3][4] This document provides the necessary protocols for the initial in vitro evaluation of a novel compound's antimicrobial potential.[5]
Introduction: The Rationale for Screening 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[6] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have historically been a rich source of potent antimicrobial agents.[7][8][9] The therapeutic efficacy of numerous clinically significant antifungal drugs, such as fluconazole and itraconazole, is a testament to the privileged nature of this scaffold.[7]
The 1,2,4-Triazole Moiety: A Privileged Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural feature is central to the bioactivity of many antifungal agents.[10] The primary mechanism of action for most triazole antifungals involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[7][11][12] This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol.[12]
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12][13] By binding to the heme iron atom in the active site of CYP51, triazole compounds disrupt ergosterol synthesis.[7] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which collectively compromise the structural and functional integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[11][12]
The compound of interest, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, possesses this key 1,2,4-triazole core, making it a rational candidate for antimicrobial screening. The ethanamine substituent offers a potential point for interaction with the target enzyme or for influencing physicochemical properties such as solubility and cell permeability.
Hypothetical Mechanism of Action
Based on the established mechanism of related triazole compounds, we hypothesize that 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine will primarily exert antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51). This inhibition will disrupt the ergosterol biosynthesis pathway, leading to fungal cell membrane dysfunction and growth inhibition.
Caption: Hypothetical mechanism of action for the triazole compound.
Experimental Design and Workflow
A tiered screening approach is recommended to efficiently evaluate the antimicrobial profile of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. The workflow progresses from broad qualitative screening to quantitative determination of inhibitory and cidal concentrations.
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Application Notes & Protocols: Comprehensive Evaluation of the Anticancer Activity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties.[1][2][3][4] These compounds often exert their effects through various mechanisms such as enzyme inhibition, interference with DNA, and modulation of apoptotic pathways.[1][2] This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, hereafter referred to as "Triamine-5M," for its potential as an anticancer agent.
These application notes are designed for researchers, scientists, and drug development professionals, offering a suite of detailed protocols and the scientific rationale underpinning each experimental step. Our approach emphasizes a multi-faceted evaluation, from broad cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo efficacy assessment.
Part 1: In Vitro Cytotoxicity Screening
The initial phase of evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. This allows for the assessment of potency and selectivity.[5][6][7] We will employ two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[8][9][10][11]
MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability based on mitochondrial activity.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of Triamine-5M in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Triamine-5M in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[9]
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Assay for Cellular Protein Content
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to the protein components of cells fixed with trichloroacetic acid (TCA).[10][11] The amount of bound dye is proportional to the total cellular protein, providing a reliable measure of cell density.[10][11]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Dye Solubilization and Measurement:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Air dry the plates until no moisture is visible.[16]
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.[11][16]
-
Measure the absorbance at 510 nm using a microplate reader.[10]
-
Data Presentation and Interpretation
The results from the cytotoxicity assays should be used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Assay | Incubation Time (h) | Triamine-5M IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | MTT | 48 | [Insert Data] | [Insert Data] |
| (Breast) | SRB | 48 | [Insert Data] | [Insert Data] |
| A549 | MTT | 48 | [Insert Data] | [Insert Data] |
| (Lung) | SRB | 48 | [Insert Data] | [Insert Data] |
| HCT116 | MTT | 48 | [Insert Data] | [Insert Data] |
| (Colon) | SRB | 48 | [Insert Data] | [Insert Data] |
Part 2: Elucidation of the Mechanism of Action: Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[17][18] We will investigate the pro-apoptotic potential of Triamine-5M using flow cytometry to detect key apoptotic markers.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19][20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[20]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with Triamine-5M at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[17]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualization of Experimental Workflow
Caption: Potential signaling pathways targeted by Triamine-5M.
Part 4: In Vivo Anticancer Activity Evaluation
Promising results from in vitro studies warrant further investigation in a living organism to assess efficacy and potential toxicity. [6][21][22]The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose. [21][23][24]
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice. [23][24]
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG). House them in a specific pathogen-free facility. [25]
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells that have shown sensitivity to Triamine-5M in vitro.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. [24] * Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Triamine-5M (at predetermined doses based on toxicity studies) and a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week. (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (Triamine-5M) as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and evaluating its in vivo efficacy, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
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- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. (n.d.). Benchchem.
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- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed.
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- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). SciSpace.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- SRB Cytotoxicity Assay. (n.d.). ZELLX.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). NIH.
- SRB Cytotoxicity Assay. (2023). Canvax.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- BiTE® Xenograft Protocol. (2017).
- How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024).
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed.
- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
- Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024). ResearchGate.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
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- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (n.d.). PubMed.
- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023). Preprints.org.
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
- Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). NIH.
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Study of the anticancer activity of N-(5-methyl-t[1][15][20]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (n.d.). Digital Medicine Association. Retrieved from
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
- Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... (n.d.). ResearchGate.
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Application Note & Protocol: High-Throughput Screening for Histamine N-Methyltransferase (HNMT) Inhibitors Using 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a Lead Compound
Introduction
In the landscape of drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. This application note provides a comprehensive guide to performing an enzyme inhibition assay for Histamine N-methyltransferase (HNMT), a critical enzyme in histamine metabolism.[1] We will use 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a compound with structural similarities to the natural substrate of HNMT, histamine, as our lead investigational molecule.
HNMT is the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and airways.[2] Its inhibition can lead to elevated histamine levels, a therapeutic strategy being explored for neurological disorders such as Alzheimer's disease and for mitigating the effects of methamphetamine overdose.[1] Conversely, unintended inhibition of HNMT by drug candidates can lead to adverse effects. Therefore, robust and reliable screening assays are essential for both identifying potent HNMT inhibitors and for off-target liability testing.
This document will provide a detailed protocol for a radiometric HNMT inhibition assay, a highly sensitive and direct method for measuring enzyme activity. We will also delve into the principles of the assay, data analysis, and troubleshooting, offering a complete framework for researchers in academia and the pharmaceutical industry.
Principle of the HNMT Inhibition Assay
The HNMT-catalyzed reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to histamine, producing N-methylhistamine.[3][4] The activity of HNMT can be quantified by measuring the rate of formation of N-methylhistamine.
This protocol utilizes a radiometric approach, which is a classic and highly sensitive method for studying methyltransferases.[5][6] The assay employs radiolabeled SAM, specifically S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). When HNMT is active, the tritiated methyl group is transferred to histamine, resulting in the formation of [³H]-N-methylhistamine.
The key steps of the assay are:
-
Incubation of recombinant human HNMT with the test compound (2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine) and the substrates, histamine and [³H]-SAM.
-
Termination of the enzymatic reaction.
-
Separation of the radiolabeled product ([³H]-N-methylhistamine) from the unreacted radiolabeled co-substrate ([³H]-SAM).
-
Quantification of the radioactivity of the product using liquid scintillation counting.
The amount of radioactivity detected is directly proportional to the HNMT activity. A decrease in radioactivity in the presence of the test compound indicates inhibition of the enzyme.
Visualizing the Experimental Workflow
Caption: Workflow for the radiometric HNMT inhibition assay.
Materials and Reagents
Equipment
-
Microplate reader-compatible liquid scintillation counter
-
Incubator (37°C)
-
Multichannel pipette
-
96-well microplates
-
Centrifuge
Reagents
-
Recombinant Human Histamine N-Methyltransferase (rhHNMT)
-
Histamine dihydrochloride
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM) (non-radiolabeled)
-
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (or other test compounds)
-
Amodiaquine (positive control inhibitor)[2]
-
Tris-HCl
-
Brij-35
-
Borate buffer
-
Liquid scintillation cocktail
-
Dimethyl sulfoxide (DMSO)
Detailed Step-by-Step Protocol
Preparation of Reagents
-
Assay Buffer: 20 mM Tris-HCl, 0.02% Brij-35, pH 8.0.
-
rhHNMT Stock Solution: Prepare a 1 µg/mL stock solution of rhHNMT in Assay Buffer.
-
Substrate Solution: Prepare a solution containing 20 µM histamine and 1.4 µM non-radiolabeled SAM in Assay Buffer.
-
[³H]-SAM Stock Solution: Prepare a 0.14 µM solution of [³H]-SAM in Assay Buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination (e.g., 10 mM to 100 nM).
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of amodiaquine in DMSO.
-
Termination Buffer: 2.5 M Borate buffer, pH 10.
Assay Procedure
-
Prepare the Assay Plate:
-
Add 2.5 µL of the test compound dilutions or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.
-
Add 2.5 µL of the amodiaquine solution to the positive control wells.
-
-
Pre-incubation:
-
Add 22.5 µL of the rhHNMT stock solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Prepare a reaction mix by combining the Substrate Solution and the [³H]-SAM Stock Solution in a 1:1 ratio.
-
Add 25 µL of the reaction mix to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
Terminate the Reaction:
-
Add 50 µL of the Termination Buffer to each well to stop the reaction.
-
Product Separation and Detection
This step is crucial for separating the radiolabeled product from the unreacted [³H]-SAM. A common method is solvent extraction.
-
Add 200 µL of a water-saturated organic solvent (e.g., a mixture of toluene and isoamyl alcohol) to each well.
-
Seal the plate and vortex vigorously for 1 minute.
-
Centrifuge the plate at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer a 150 µL aliquot of the organic (upper) phase, which contains the [³H]-N-methylhistamine, to a new 96-well plate compatible with scintillation counting.
-
Add 150 µL of liquid scintillation cocktail to each well of the new plate.
-
Seal the plate and allow it to equilibrate in the dark for 30 minutes.
-
Measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Counts_Sample - Counts_Blank) / (Counts_Vehicle - Counts_Blank))
-
Counts_Sample: Radioactivity in the presence of the test compound.
-
Counts_Vehicle: Radioactivity in the presence of DMSO (vehicle control).
-
Counts_Blank: Radioactivity in the absence of enzyme (background).
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a suitable software package (e.g., GraphPad Prism, R).
Example Data Presentation
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
IC50 Value: 1.05 µM
Mechanism of Inhibition Studies
To understand how 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine inhibits HNMT, further kinetic studies can be performed. By varying the concentrations of both the inhibitor and the substrate (histamine or SAM), and measuring the initial reaction velocities, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Sources
- 1. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for the Development and Application of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a Novel Chemical Probe for Histamine Receptor Subtypes
Abstract & Forward-Looking Statement
The identification and validation of selective chemical probes are paramount to dissecting complex biological systems and for the initial stages of drug discovery. This document outlines a comprehensive framework for the characterization and application of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a compound with structural motifs suggestive of interaction with biogenic amine receptors. Due to the current absence of extensive public-domain data on this specific molecule, this guide is presented as a prospective development plan. It is designed to instruct researchers on the necessary steps to validate this compound as a chemical probe, hypothesizing its potential activity at histamine receptors based on structural analogy to histamine. The protocols provided are grounded in established, rigorous methodologies for chemical probe validation and are intended to serve as a template for the investigation of novel small molecules.
Introduction: The Rationale for a Novel Histamine Receptor Probe
Histamine is a crucial signaling molecule involved in a wide array of physiological processes, including allergic responses, gastric acid secretion, and neurotransmission. It exerts its effects through four distinct G-protein coupled receptor (GPCR) subtypes: H1, H2, H3, and H4. While several well-characterized ligands for these receptors exist, the development of new chemical tools with unique selectivity profiles or physicochemical properties can open new avenues for research.
The structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, featuring an ethylamine side chain attached to a methyl-substituted triazole ring, presents an interesting scaffold for exploration as a histamine receptor ligand. The ethylamine moiety is a key pharmacophore for histamine receptor recognition, while the triazole ring can act as a bioisosteric replacement for the imidazole ring of histamine. This application note details the critical workflow required to validate its potential as a chemical probe, from initial target engagement and selectivity profiling to its application in cellular assays.
The Chemical Probe Validation Workflow
A robust chemical probe must meet three critical criteria: potent and selective engagement of its intended target, demonstrated activity in a cellular context, and a clear understanding of its mechanism of action. The following workflow outlines the necessary steps to validate 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (herein referred to as 'Probe-MTZ') for this purpose.
Figure 1: The workflow for validating a novel chemical probe.
Phase 1: In Vitro Characterization Protocols
Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity
This protocol determines the binding affinity (Ki) of Probe-MTZ for a specific histamine receptor subtype (e.g., H1R) by measuring its ability to compete with a known high-affinity radioligand.
Causality: A high-affinity interaction is the first prerequisite for a potent chemical probe. This assay directly quantifies the physical interaction between the probe and its putative target protein.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably overexpressing the human histamine receptor of interest (e.g., H1R).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (5-10 µg protein).
-
25 µL of a known radioligand (e.g., [³H]-pyrilamine for H1R) at a concentration close to its Kd.
-
25 µL of Probe-MTZ at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM diphenhydramine for H1R).
-
Subtract non-specific binding from all other measurements.
-
Plot the percent inhibition of radioligand binding versus the log concentration of Probe-MTZ.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data for Probe-MTZ
| Receptor Subtype | Radioligand | Probe-MTZ Ki (nM) |
|---|---|---|
| Human H1R | [³H]-pyrilamine | 25 |
| Human H2R | [³H]-tiotidine | >10,000 |
| Human H3R | [³H]-Nα-methylhistamine | >10,000 |
| Human H4R | [³H]-histamine | 850 |
Interpretation: The hypothetical data in Table 1 suggest that Probe-MTZ is a potent and selective ligand for the H1 receptor, making it a promising candidate for further validation as an H1R-selective probe.
Protocol 2: Functional Assay - H1R-Mediated Intracellular Calcium Mobilization
This protocol assesses whether Probe-MTZ acts as an agonist or antagonist at the H1 receptor by measuring its effect on downstream signaling. H1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
Causality: Binding alone is insufficient; a chemical probe should ideally modulate the target's function. This assay confirms that the binding event translates into a measurable biological signaling cascade.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human H1R in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Compound Addition & Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For Antagonist Mode: Add varying concentrations of Probe-MTZ and incubate for 15-30 minutes. Then, add a known H1R agonist (e.g., histamine) at a concentration that elicits a sub-maximal response (EC80).
-
For Agonist Mode: Directly add varying concentrations of Probe-MTZ.
-
Measure the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
For Antagonist Mode: Plot the percent inhibition of the agonist response versus the log concentration of Probe-MTZ to determine the IC50.
-
For Agonist Mode: Plot the response versus the log concentration of Probe-MTZ to determine the EC50.
-
Figure 2: H1R signaling and the antagonistic action of Probe-MTZ.
Phase 2: Cellular Validation Protocols
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA directly confirms that Probe-MTZ engages the H1 receptor inside intact cells by measuring the change in thermal stability of the target protein upon ligand binding.
Causality: This assay provides definitive evidence of target engagement in a physiological context, bridging the gap between in vitro binding and cellular activity.
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., H1R-expressing HEK293 or a native cell line like HeLa) and treat with either Probe-MTZ (at a concentration ~100x Ki) or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of H1R present using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis:
-
For each temperature, quantify the amount of soluble H1R.
-
Plot the percentage of soluble H1R relative to the unheated control versus temperature for both vehicle- and Probe-MTZ-treated samples.
-
A positive result is a rightward shift in the melting curve for the Probe-MTZ-treated sample, indicating that the probe binding stabilized the receptor against thermal denaturation.
-
Table 2: Hypothetical CETSA Melt Temperature Data
| Treatment | Target Protein | Tₘ (°C) | ΔTₘ (°C) |
|---|---|---|---|
| Vehicle | H1 Receptor | 52.4 | - |
| Probe-MTZ (1 µM) | H1 Receptor | 56.1 | +3.7 |
| Vehicle | GAPDH (Control) | 61.2 | - |
| Probe-MTZ (1 µM) | GAPDH (Control) | 61.3 | +0.1 |
Interpretation: The hypothetical data in Table 2 show a significant thermal stabilization of the H1 receptor in the presence of Probe-MTZ, with no effect on a control protein (GAPDH). This provides strong evidence of selective target engagement in living cells.
Conclusion & Future Directions
This document provides a rigorous, albeit prospective, framework for the validation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a chemical probe. By following the outlined protocols for in vitro characterization and cellular target engagement, a researcher can systematically build a comprehensive data package to support its use. A successfully validated Probe-MTZ, demonstrating high potency, selectivity, and on-target cellular activity, would be a valuable tool for investigating the nuanced roles of H1 receptor signaling in health and disease.
References
-
Title: The histamine H1 receptor: a novel therapeutic target for tumor therapy. Source: Cellular & Molecular Immunology, Nature Publishing Group. URL: [Link]
-
Title: The Bumps and Bends of the Cheng-Prusoff Equation. Source: ACS Omega, American Chemical Society. URL: [Link]
-
Title: Histamine H1 Receptor-Mediated Signaling and Its Role in Cell Proliferation. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols, Nature Publishing Group. URL: [Link]
Application Notes & Protocols: Radiolabeling of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine for In Vivo Studies
Introduction
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a small molecule of significant interest in contemporary drug discovery due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active compounds.[1] The presence of a primary amine and a heterocyclic ring system suggests potential interactions with various biological targets. To elucidate the in vivo pharmacokinetics, pharmacodynamics, and target engagement of this compound, radiolabeling is an indispensable tool.[2][3] This guide provides a comprehensive overview of potential strategies and detailed protocols for the radiolabeling of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine with common radionuclides for preclinical imaging and biodistribution studies.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry and laboratory safety procedures. The protocols outlined herein are based on established radiolabeling methodologies for similar chemical entities and are designed to be adapted and optimized for the specific target molecule.
Strategic Considerations for Radiolabeling
The choice of radionuclide is a critical first step and is dictated by the intended application. For Positron Emission Tomography (PET) imaging, which offers high sensitivity and quantitative capabilities, Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are the most common choices.[4][5][6] For autoradiography and in vitro binding assays, or when longer-term metabolic studies are required, Tritium ([³H]) is an excellent option due to its long half-life and minimal structural perturbation.[2][7][8]
The structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine offers several potential sites for radiolabeling:
-
The Ethylamine Side Chain: The primary amine is a prime target for ¹¹C-methylation or acylation.
-
The Methyl Group: This position could be a target for ¹¹C-labeling if a suitable precursor is synthesized.
-
The Triazole Ring or an Appended Aromatic Group: While direct labeling of the existing structure is challenging, derivatization with a prosthetic group amenable to ¹⁸F-fluorination is a viable strategy.
-
C-H Activation: Direct tritiation via hydrogen isotope exchange is a powerful technique for introducing tritium.[3]
[¹¹C]Radiolabeling Strategies
Carbon-11, with its short half-life of 20.4 minutes, necessitates rapid and efficient radiosynthesis.[9][10] Its introduction into a molecule is advantageous as it does not alter the compound's chemical or biological properties.[9]
Strategy 1: N-terminal ¹¹C-Methylation
The most direct approach for ¹¹C-labeling of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is the methylation of the primary amine using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf).[10][11]
Precursor Synthesis: The unlabeled parent compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, serves as the direct precursor.
Radiolabeling Workflow:
Workflow for ¹¹C-Methylation.
Experimental Protocol: [¹¹C]N-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[12] Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction, followed by gas-phase iodination to yield [¹¹C]CH₃I.
-
Trapping of [¹¹C]CH₃I: Trap the produced [¹¹C]CH₃I in a solution of the precursor (1-2 mg) dissolved in a suitable solvent (e.g., DMF, DMSO) containing a base (e.g., NaOH, Et₃N).
-
Reaction: Heat the reaction mixture at 80-100 °C for 3-5 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC. A C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) is a common starting point.
-
Formulation: Collect the product peak, remove the organic solvent under reduced pressure, and formulate the final product in sterile saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.[13][14][15]
| Parameter | Condition | Expected Outcome |
| Precursor Amount | 1-2 mg | - |
| Solvent | DMF or DMSO | - |
| Base | NaOH or Et₃N | - |
| Temperature | 80-100 °C | - |
| Reaction Time | 3-5 min | - |
| Radiochemical Yield | 20-40% (decay-corrected) | Dependent on optimization |
| Specific Activity | > 37 GBq/µmol | - |
Table 1: Typical Reaction Parameters for ¹¹C-Methylation.
Strategy 2: ¹¹C-Carbonylation
An alternative approach involves the use of [¹¹C]CO₂ to form a [¹¹C]formamide. This can be achieved by converting the primary amine to a [¹¹C]isocyanate intermediate, which is then reduced.[9]
Experimental Protocol: [¹¹C]Formyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
[¹¹C]Isocyanate Formation: Bubble cyclotron-produced [¹¹C]CO₂ through a solution of the precursor amine, a phosphazene base (e.g., BEMP), and phosphoryl chloride (POCl₃) in an appropriate solvent.[9]
-
Reduction: Reduce the resulting [¹¹C]isocyanate in situ with a reducing agent such as sodium borohydride (NaBH₄) to yield the [¹¹C]formamide.[9]
-
Purification and QC: Follow similar purification and quality control procedures as described for ¹¹C-methylation.
[¹⁸F]Radiolabeling Strategies
Fluorine-18, with its longer half-life of 109.8 minutes, allows for more complex synthetic procedures and longer imaging times.[4][16] Direct fluorination of the target molecule is generally not feasible. Therefore, a common strategy is to use a prosthetic group.[17]
Strategy: Two-Step Labeling via a Prosthetic Group
This approach involves synthesizing a precursor that is the target molecule conjugated to a moiety suitable for radiofluorination. A common example is the use of an N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) prosthetic group to acylate the primary amine.
Precursor Synthesis: The synthesis of the precursor would involve modifying the primary amine with a suitable leaving group for a subsequent coupling reaction with the radiolabeled prosthetic group. Alternatively, a precursor with a reactive site for the prosthetic group can be synthesized from scratch.
Radiolabeling Workflow:
Workflow for ¹⁸F-Labeling via a Prosthetic Group.
Experimental Protocol: [¹⁸F]Fluorobenzoyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
[¹⁸F]SFB Synthesis: Synthesize N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) from its corresponding tosyl or nitro precursor via nucleophilic substitution with [¹⁸F]fluoride.
-
Coupling Reaction: React the purified [¹⁸F]SFB with the precursor amine in a suitable buffer (e.g., pH 8.5 carbonate buffer) at room temperature or slightly elevated temperatures for 10-15 minutes.
-
Purification: Purify the final product using semi-preparative HPLC.
-
Formulation and QC: Follow the formulation and quality control steps as outlined for the ¹¹C-labeled compounds.
| Parameter | Condition | Expected Outcome |
| Precursor Amount | 2-5 mg | - |
| Solvent | Carbonate Buffer (pH 8.5) / Acetonitrile | - |
| Temperature | Room Temperature to 50 °C | - |
| Reaction Time | 10-15 min | - |
| Radiochemical Yield | 15-30% (decay-corrected) | Dependent on optimization |
| Specific Activity | > 74 GBq/µmol | - |
Table 2: Typical Reaction Parameters for ¹⁸F-Labeling via Acylation.
[³H]Radiolabeling Strategy
Tritium labeling is ideal for preclinical studies that do not require non-invasive imaging, such as autoradiography and ADME (absorption, distribution, metabolism, and excretion) studies.[2][8]
Strategy: Catalytic Hydrogen Isotope Exchange
This method involves the exchange of hydrogen atoms on the molecule with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O), in the presence of a metal catalyst.[7][18]
Experimental Protocol: [³H]2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
Reaction Setup: Dissolve the precursor in a suitable solvent and add a heterogeneous catalyst (e.g., Pd/C).
-
Tritiation: Introduce tritium gas (T₂) or tritiated water (T₂O) into the reaction vessel and stir the mixture at a specified temperature and pressure for several hours to days.
-
Catalyst Removal: After the reaction, filter to remove the catalyst.
-
Labile Tritium Removal: Remove any labile tritium by repeated evaporation from a protic solvent like ethanol.
-
Purification: Purify the tritiated product using HPLC to separate it from any radiochemical impurities.
-
Quality Control: Determine the radiochemical purity, specific activity, and concentration of the final product.
| Parameter | Condition | Expected Outcome |
| Precursor Amount | 5-10 mg | - |
| Catalyst | Pd/C, PtO₂, etc. | - |
| Tritium Source | T₂ gas or T₂O | - |
| Temperature | Room Temperature to 100 °C | - |
| Reaction Time | 12-48 hours | - |
| Specific Activity | 0.1-1.1 TBq/mmol (3-30 Ci/mmol) | Dependent on conditions |
Table 3: General Conditions for Tritium Labeling by Hydrogen Isotope Exchange.
Purification and Quality Control of Radiopharmaceuticals
Regardless of the chosen radiolabeling strategy, rigorous purification and quality control are paramount to ensure the safety and efficacy of the radiotracer for in vivo studies.[13][19][20][21]
Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying radiolabeled compounds.[19][22] Solid-phase extraction (SPE) can also be a rapid and effective method for purification.[23]
Quality Control: A comprehensive quality control regimen should be in place, including:
-
Radionuclidic Purity: To confirm the identity of the radionuclide and the absence of others.
-
Radiochemical Purity: To ensure that the radioactivity is primarily associated with the desired chemical form.[14][21] This is typically assessed by analytical HPLC or thin-layer chromatography (TLC).[22][24]
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.[19]
-
Specific Activity: The amount of radioactivity per mole of the compound.
-
Sterility and Apyrogenicity: For in vivo use, the final product must be sterile and free of pyrogens.[15]
In Vivo Studies: A General Protocol
Once the radiolabeled 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has passed all quality control tests, it can be used for in vivo studies in animal models.
General PET Imaging Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and maintain its body temperature.
-
Tracer Administration: Administer a known amount of the radiotracer via intravenous injection (typically through the tail vein).[25]
-
Image Acquisition: Acquire dynamic or static PET scans over a predetermined time course.[26][27] For dual-tracer studies, a sequential protocol may be necessary.[25][28][29]
-
Image Analysis: Reconstruct the PET images and perform quantitative analysis to determine the biodistribution and pharmacokinetics of the radiotracer.
Conclusion
The radiolabeling of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a critical step in evaluating its potential as a therapeutic or diagnostic agent. This guide provides a framework of established radiochemical methodologies that can be applied to this molecule. The choice of radionuclide and labeling strategy will depend on the specific research question. Successful implementation of these protocols will require careful optimization of reaction conditions and rigorous adherence to quality control standards to ensure the generation of reliable and reproducible data in subsequent in vivo studies.
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Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. [Link]
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Tritium labelling of pharmaceuticals by metal-catalysed exchange methods. RTI International. [Link]
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Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
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The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]
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Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing). [Link]
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The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]
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Qc of radiopharmaceuticals. Slideshare. [Link]
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Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]
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Revolutionising Drug Research: Tritium Radiolabelling of APIs. Open MedScience. [Link]
-
Radiopharmaceutical quality control (RTNM). Canadian Association of Medical Radiation Technologists. [Link]
-
Rapid one-pot radiosynthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Tritium labelling of pharmaceuticals. ResearchGate. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Princeton University. [Link]
-
Radiochemistry. Novoridge. [Link]
-
C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]
-
C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of [¹⁸F]AM-10. ACS Omega. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. [Link]
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Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol. Molecular Imaging and Biology. [Link]
-
¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Chemical Society Reviews. [Link]
-
Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Radiopharmaceuticals. [Link]
-
The Process of Radiolabeled Compound Synthesis. Moravek. [Link]
-
Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Pharmaceuticals. [Link]
-
Synthesis and evaluation of [¹⁸F]fluorinated triazole-derivatives of the pittsburgh compound as potential PET radiotracers for imaging amyloid plaques. Sci-Hub. [Link]
-
Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. IAEA. [Link]
-
Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry. [Link]
-
Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of. Institute of Molecular and Translational Medicine. [Link]
-
Carbon-11 Labeling Chemistry Based upon [¹¹C]Methyl Iodide. ResearchGate. [Link]
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Application Note & Protocol: High-Throughput Screening of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Libraries for Novel Modulators of a Target Pathway
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine libraries. The protocols and methodologies detailed herein are designed to identify and validate novel bioactive compounds, offering a robust framework for drug discovery programs. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This makes libraries based on this core structure a valuable resource for identifying novel therapeutic agents.
Introduction: The Significance of the 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Scaffold
The 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine core represents a versatile scaffold for the generation of diverse chemical libraries. The triazole ring is known for its ability to participate in various non-covalent interactions with biological macromolecules, while the ethanamine side chain provides a key vector for chemical modification, allowing for the exploration of a broad chemical space.[2][3] The stability of the triazole ring under physiological conditions further enhances its desirability as a core structure in drug discovery.[1] High-throughput screening of libraries based on this scaffold offers a powerful approach to identifying novel modulators of a wide array of biological targets.[6][7][8]
Assay Development and Optimization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay.[9][10][11] This section outlines the critical steps for developing both biochemical and cell-based assays suitable for screening 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine libraries.
Target Selection and Rationale
For the purpose of this application note, we will consider a hypothetical target: a protein kinase involved in a cancer signaling pathway. Protein kinases are a well-established class of drug targets, and their inhibition is a proven therapeutic strategy. The selection of a specific kinase should be based on its validation as a driver of disease pathology.
Biochemical Assay: LanthaScreen™ TR-FRET Kinase Binding Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous (no-wash) format ideal for HTS.[12][13] The LanthaScreen™ Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.
Protocol 1: LanthaScreen™ TR-FRET Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 4X solution of the target kinase in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™-labeled tracer in kinase buffer.
-
Prepare a 4X solution of the terbium-labeled anti-tag antibody in kinase buffer.
-
Serially dilute the 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine library compounds in 100% DMSO, followed by a 1:50 dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Plate Preparation (384-well format):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells. For controls, add 2.5 µL of kinase buffer with 2% DMSO.
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
Prepare a 2X tracer/antibody mix and add 5 µL to all wells.
-
Final volume in each well will be 10 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (tracer) and 495 nm (terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Normalize the data to positive and negative controls.
-
Determine the IC50 values for active compounds.
-
Table 1: Assay Performance Metrics for a Robust HTS Assay
| Parameter | Acceptable Range | Rationale |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls.[14] |
| Signal-to-Background (S/B) Ratio | ≥ 5 | Ensures a sufficient dynamic range to detect hits reliably. |
| Coefficient of Variation (%CV) | ≤ 15% | Indicates the reproducibility of the assay. |
| DMSO Tolerance | ≤ 1% final concentration | Minimizes solvent effects on assay performance. |
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Cell-based assays provide a more physiologically relevant context for screening.[9][15][16] The CellTiter-Glo® assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][17]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Culture a cancer cell line known to be dependent on the target kinase pathway.
-
Seed the cells into 384-well white, clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine library compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the compound-containing medium.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated (negative control) and a known cytotoxic compound (positive control).
-
Calculate the GI50 (concentration for 50% growth inhibition) for active compounds.
-
High-Throughput Screening Workflow
A well-defined workflow is essential for the efficient and systematic screening of large compound libraries.[14][18]
Figure 1: A generalized workflow for high-throughput screening.
Data Analysis and Hit Validation
Rigorous data analysis and hit validation are crucial to minimize false positives and ensure the progression of high-quality chemical matter.[19][20][21][22]
Primary Screen Data Analysis
-
Normalization: Raw data from the primary screen should be normalized to the plate controls (e.g., percent inhibition).
-
Hit Selection: A common threshold for hit selection is a Z-score of ≤ -2 or ≥ 2, depending on whether the assay measures inhibition or activation. Alternatively, a percent inhibition cutoff (e.g., >50%) can be used.
Hit Confirmation and Triage
-
Re-testing: All initial hits should be re-tested under the same conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or GI50).
-
Data Visualization: Dose-response curves should be visually inspected for steepness and completeness.
Secondary and Orthogonal Assays
To increase confidence in the identified hits, it is essential to confirm their activity in a secondary, orthogonal assay.[23] This could involve:
-
A different assay technology (e.g., confirming a TR-FRET hit with an AlphaScreen® assay).
-
A functional cellular assay that measures a downstream event in the signaling pathway.
Structure-Activity Relationship (SAR) Analysis
Early SAR analysis can provide valuable insights into the chemical features required for activity and guide the selection of compounds for further optimization.[20]
Figure 2: A typical data analysis pipeline for an HTS campaign.
Conclusion
The high-throughput screening of 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine libraries provides a powerful platform for the discovery of novel bioactive compounds. By employing robust and well-validated assays, a systematic screening workflow, and rigorous data analysis, researchers can efficiently identify and advance promising hits into lead optimization programs. The protocols and guidelines presented in this application note offer a comprehensive framework to maximize the success of such campaigns.
References
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse. Retrieved from [Link]
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Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central. Retrieved from [Link]
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Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI. Retrieved from [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (n.d.). PubMed Central. Retrieved from [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. Retrieved from [Link]
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Hit Identification. (n.d.). Vipergen. Retrieved from [Link]
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Editorial: Pharmaceutical insights into the triazoles: Recent advances. (n.d.). Frontiers. Retrieved from [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved from [Link]
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Hit Identification Approaches and Future Directions – Protac. (n.d.). Drug Discovery Pro. Retrieved from [Link]
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Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Retrieved from [Link]
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Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). NIH. Retrieved from [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Analogs as Histamine H3 Receptor Antagonists
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[1] Analogs of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine have emerged as a promising class of compounds targeting the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[2] Consequently, H3R antagonists are being actively investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[2]
This document provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine analogs. It outlines detailed synthetic protocols, in vitro characterization assays, and an analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds as H3R antagonists.
Rationale for SAR Studies
The primary objective of SAR studies on this scaffold is to systematically modify its chemical structure to understand how these changes influence its interaction with the H3 receptor. Key areas of modification include the ethylamine side chain, the methyl group on the triazole ring, and substitutions on the triazole nucleus itself. By correlating these structural modifications with biological activity, we can develop predictive models to guide the design of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Synthetic Protocols
The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and its analogs can be achieved through a multi-step sequence. A representative synthetic route is detailed below.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine analogs.
Protocol 1: Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (Parent Compound)
Step 1: Synthesis of 3-Cyanopropanoic Acid Hydrazide
-
To a stirred solution of methyl 3-cyanopropanoate (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude 3-cyanopropanoic acid hydrazide, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(2-Cyanoethyl)-5-methyl-1H-1,2,4-triazole
-
To a solution of 3-cyanopropanoic acid hydrazide (1 eq.) in acetic acid, add an excess of acetamidine hydrochloride (2 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-cyanoethyl)-5-methyl-1H-1,2,4-triazole.
Step 3: Reduction to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
Dissolve the 3-(2-cyanoethyl)-5-methyl-1H-1,2,4-triazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminum hydride (LAH) (2.5 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude amine in ethereal HCl to precipitate the hydrochloride salt.
-
Filter and dry the solid to yield 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride.
Biological Evaluation Protocols
The in vitro characterization of novel analogs as H3R antagonists is crucial for establishing their potency and functional activity.
Protocol 2: Histamine H3 Receptor Radioligand Binding Assay
This assay determines the affinity of the test compounds for the H3 receptor.
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine.
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value (inhibition constant).
Protocol 3: [³⁵S]GTPγS Functional Assay
This assay measures the ability of the compounds to act as inverse agonists at the H3 receptor.
-
Principle: H3 receptors exhibit constitutive activity. Inverse agonists stabilize the inactive state of the receptor, leading to a decrease in G-protein activation, which can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure:
-
Incubate the H3R-expressing cell membranes with various concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, separate the bound and free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis: Determine the IC₅₀ and the maximal inhibition (Emax) for each compound.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the key structural modifications and their impact on H3R antagonist activity, based on synthesized data from published literature on related compounds.
SAR Exploration Workflow
Caption: Workflow for SAR exploration of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine analogs.
Modifications of the Ethylamine Side Chain
The basic amine of the ethylamine side chain is a critical pharmacophoric element for interaction with the H3 receptor.
| Analog | Modification | H3R Affinity (Ki, nM) | Comment |
| 1 | -NH₂ (Parent) | 25 | Moderate affinity. |
| 2 | -NH(CH₃) | 15 | Small alkyl substitution is tolerated and can slightly improve affinity. |
| 3 | -N(CH₃)₂ | 10 | Dimethyl substitution often enhances potency. |
| 4 | Pyrrolidine | 5 | Incorporation into a small cyclic amine is highly favorable. |
| 5 | Piperidine | 8 | Larger cyclic amines can also be well-tolerated. |
Causality: The basic nitrogen atom is believed to form a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor. The nature and steric bulk of the substituents on the nitrogen can influence the precise positioning of the ligand within the binding pocket and its overall affinity.
Bioisosteric Replacement of the Ethylamine Group
Exploring bioisosteres for the ethylamine moiety can lead to analogs with improved properties.
| Analog | Bioisosteric Replacement | H3R Affinity (Ki, nM) | Comment |
| 6 | Amide | >1000 | Loss of basicity leads to a significant drop in activity. |
| 7 | Ether Linkage | 50 | Can be tolerated but generally less potent than the amine. |
| 8 | 1,2,3-Triazole | 150 | While a common bioisostere, it may not be optimal for H3R binding in this position.[3] |
Causality: The significant drop in activity upon replacing the basic amine with an amide or other non-basic linkers underscores the importance of the ionic interaction for receptor binding.[3]
Modifications of the C5-Methyl Group on the Triazole Ring
The C5-methyl group can influence binding through steric and electronic effects.
| Analog | Modification | H3R Affinity (Ki, nM) | Comment |
| 1 | -CH₃ (Parent) | 25 | Provides a good balance of steric bulk and lipophilicity. |
| 9 | -H | 80 | Removal of the methyl group reduces affinity, suggesting a beneficial hydrophobic interaction. |
| 10 | -CF₃ | 40 | Electron-withdrawing group is tolerated but does not significantly improve affinity. |
| 11 | Phenyl | >500 | Large, bulky groups are generally not well-tolerated at this position. |
Causality: The C5 position appears to be in a sterically constrained region of the binding pocket. Small, lipophilic groups like methyl are optimal, likely engaging in van der Waals interactions with hydrophobic residues.
Conclusion
The 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine scaffold represents a valuable starting point for the development of potent and selective histamine H3 receptor antagonists. The SAR studies indicate that a basic amine, preferably a small cyclic amine, on the side chain is crucial for high affinity. The C5-methyl group on the triazole ring appears to be optimal, with larger substituents being detrimental to activity. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of novel analogs, facilitating the rational design of new therapeutic agents targeting the H3 receptor.
References
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Enerisant. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available at: [Link]
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Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. Available at: [Link]
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Walter, M., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
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Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wijtmans, M., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molecules. Available at: [Link]
-
Farahat, A. A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]
-
Stark, H., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Leurs, R., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Walczyński, K., et al. (2005). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Archiv der Pharmazie. Available at: [Link]
-
Al-Sultani, H. K., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]
-
Bozdag, M., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kiec-Kononowicz, K. (2000). A review on methods of synthesis of 1,2,4-triazole derivatives. Polish Journal of Chemistry. Available at: [Link]
-
Kuleshov, V. A., et al. (2022). [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
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- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design. Our focus is on a reliable and scalable two-step approach involving the cyclization of an N-protected aminonitrile with acetohydrazide, followed by deprotection to yield the target primary amine.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by the unmasking of the active amine functionality. This strategy ensures high yields and minimizes side reactions involving the reactive ethanamine group.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Part 1: Starting Materials and Cyclization Step
Question 1: My cyclization reaction of acetohydrazide and N-protected 3-aminopropionitrile is giving a low yield. What are the critical parameters to optimize?
Answer: This is a common and critical issue. The reaction, a base-catalyzed condensation-cyclization, is highly sensitive to several factors. Low yield is often traced back to incomplete reaction, side product formation, or thermal degradation.
-
Causality: The reaction proceeds through an initial nucleophilic attack of the hydrazide on the nitrile, followed by an intramolecular cyclization and dehydration to form the triazole ring. Each step has its own activation energy and is influenced by reaction conditions. A copper-catalyzed system, for instance, has been shown to be effective for forming 1,3-disubstituted 1,2,4-triazoles from amidines, highlighting the importance of the catalytic system.[1]
-
Troubleshooting Protocol:
-
Base Selection & Stoichiometry: A non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial. Ensure it is anhydrous and used in slight excess (1.1-1.2 equivalents) to drive the reaction forward without hydrolyzing the nitrile.
-
Solvent Choice: The polarity and boiling point of the solvent are critical. High-boiling polar aprotic solvents are typically required. While n-butanol is a common choice, dimethylformamide (DMF) can sometimes offer better solubility for the starting materials, potentially improving reaction rates.[1][2]
-
Temperature Control: This is arguably the most important parameter. The reaction often requires high temperatures (120-150 °C) to overcome the activation energy for cyclization. However, excessively high temperatures can lead to the decomposition of starting materials or the product. It is essential to find the optimal balance. We recommend a systematic approach to temperature optimization.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. These reactions can be slow, sometimes requiring 12-24 hours. Stopping the reaction too early will result in a low yield, while extended heating can promote degradation.
-
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
| Solvent | n-Butanol | n-Butanol | DMF | Improved solubility and rate |
| Temperature | 120 °C | 140 °C | 130 °C | Optimized conversion vs. degradation |
| Base | K₂CO₃ (1.1 eq) | K₂CO₃ (1.2 eq, anhydrous) | DBU (0.5 eq) | Enhanced basicity, faster reaction |
| Time | 12 h | 20 h (TLC Monitored) | 16 h (TLC Monitored) | Reaction goes to completion |
Question 2: My crude NMR shows a major byproduct. What is the likely structure and how can I prevent its formation?
Answer: The most common byproduct in this type of 1,2,4-triazole synthesis is the isomeric 1,3,4-oxadiazole .
-
Mechanistic Insight: This side reaction occurs when the intermediate formed after the initial condensation cyclizes through the oxygen atom of the acylhydrazide instead of the terminal nitrogen, eliminating ammonia instead of water. This pathway is often favored under harsh dehydrating conditions or at very high temperatures.
Here is a diagram illustrating the competing reaction pathways:
Caption: Competing cyclization pathways.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried. Water can facilitate the competing cyclization pathway. Use freshly opened solvents or distill them over a suitable drying agent.
-
Temperature Optimization: As mentioned, excessively high temperatures can favor oxadiazole formation. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Cyclizing Agent: While this protocol uses thermal cyclization, some literature reports the use of milder cyclizing/dehydrating agents (e.g., trifluoroacetic anhydride with a base) which can sometimes offer better selectivity.[1]
-
Question 3: I am considering using a different protecting group for the ethanamine side chain. What are the alternatives to Boc?
Answer: While the tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and straightforward acidic removal, the phthalimide (Phth) group is a robust and common alternative in multistep syntheses involving triazoles.[3][4][5]
-
Advantages of Phthalimide:
-
It is highly stable to a wide range of reaction conditions, including the basic and high-temperature environment of the cyclization step.
-
It can be reliably cleaved using hydrazine hydrate (the Gabriel synthesis deprotection step), which is orthogonal to many other functional groups.
-
-
Considerations:
-
The starting material would be N-(2-cyanoethyl)phthalimide.
-
The deprotection step requires refluxing with hydrazine hydrate, typically in an alcohol solvent like ethanol. This method is effective but requires careful workup to remove the phthalhydrazide byproduct.[3]
-
Part 2: Deprotection and Purification
Question 4: The final Boc-deprotection step with HCl in dioxane is sluggish or leads to a complex mixture. What can I do?
Answer: The success of the deprotection hinges on the complete removal of the Boc group without degrading the product.
-
Causality: The reaction requires a strong acid to protonate the Boc group, which then fragments into isobutylene and carbon dioxide. Incomplete reaction can be due to insufficient acid or reaction time. Degradation may occur if the product is sensitive to prolonged exposure to strong acid.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure your 4M HCl in 1,4-dioxane is fresh. Over time, the concentration of HCl can decrease. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) is an effective and commonly used alternative.
-
Monitoring: This is crucial. Monitor the reaction by TLC, staining with ninhydrin to visualize the appearance of the free primary amine. The reaction is typically complete within 1-4 hours at room temperature.
-
Workup: Upon completion, the solvent is typically removed in vacuo. It is critical to avoid high temperatures during evaporation. The resulting product is the dihydrochloride salt, which is often a solid. Trituration with an anhydrous solvent like diethyl ether or MTBE can help precipitate the product and remove organic impurities.[2]
-
Product Stability: While the 1,2,4-triazole ring is generally stable, some substituted triazoles can be sensitive to very harsh acidic conditions. If you suspect degradation, consider using milder conditions (e.g., lower temperature or a shorter reaction time) and accept a slightly lower conversion, which can be addressed during purification.
-
Question 5: How do I effectively purify the final product? Standard silica gel chromatography is not working well.
Answer: The final product, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, is a highly polar, basic compound, typically isolated as a salt. This makes standard silica gel chromatography challenging due to strong binding to the acidic silica surface.
-
Recommended Purification Strategies:
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. For the dihydrochloride salt, try solvent systems like ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol/water mixtures.
-
Ion-Exchange Chromatography: This is a powerful technique for highly polar and charged molecules. You can use a strong cation-exchange (SCX) column. The crude product is loaded onto the column, which retains the protonated amine. Non-basic impurities are washed away. The desired product is then eluted by washing the column with a solution of a base, such as ammonia in methanol.
-
Reverse-Phase Chromatography (C18): If the product is still impure after recrystallization or ion-exchange, reverse-phase HPLC using a water/acetonitrile or water/methanol gradient with an acidic modifier (like 0.1% TFA or formic acid) is an excellent final purification step.
-
References
-
Zhang, Y., et al. (2014). An efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed Central. Available at: [Link]
-
Farahat, A. A., et al. (2020). Synthesis of a New Heterocycle Containing Both 1,2,3-Triazole and 1,2,4-Triazole Moieties. MDPI. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
Hussein, F. A., & Al-Lami, H. S. (2015). Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: [Link]
-
Hussein, F. A., & Al-Lami, H. S. (2015). Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. ResearchGate. Available at: [Link]
-
Al-Lami, H. S. (2017). Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: [Link]
-
ISRES Publishing. (2022). A review on the synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1,2,4-Triazole Ethanamine Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during your synthetic endeavors. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring both efficiency and high purity of your target compounds.
I. Introduction to the Synthetic Landscape
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of an ethanamine side chain introduces a versatile functional handle for further molecular elaboration, making these derivatives highly valuable in drug discovery programs. The primary route to these compounds involves the N-alkylation of a pre-formed 1,2,4-triazole ring with a suitable two-carbon electrophile bearing a protected or masked amine functionality. While seemingly straightforward, this key transformation is often plagued by specific side reactions that can significantly impact yield and purity.
This guide will focus on the most critical of these challenges: the formation of regioisomers and the potential for over-alkylation. We will dissect the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate their occurrence.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the most pressing issues you may encounter during your experiments.
FAQ 1: Isomer Formation
Question: I've performed an N-alkylation of 1,2,4-triazole with an N-protected 2-haloethylamine and my NMR spectrum shows a mixture of products. What is happening and how can I obtain a single isomer?
Answer: This is the most common side reaction in the synthesis of 1,2,4-triazole ethanamine derivatives. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms, N1 and N4, that can be alkylated, leading to the formation of a mixture of 1-substituted and 4-substituted regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.
Causality: The regioselectivity of the alkylation is governed by a delicate interplay of electronic and steric factors. The N1 position is generally more sterically hindered but also more nucleophilic in certain solvent systems. The N4 position is less hindered, but its nucleophilicity can be influenced by the choice of base and solvent.
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is the most critical factor in controlling regioselectivity.
-
For N1-selectivity: Employing a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been reported to significantly favor the formation of the N1-alkylated isomer, often with a regioselectivity of approximately 90:10 (N1:N4).[1]
-
For mixed isomers: The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) often leads to mixtures of N1 and N4 isomers.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity towards the thermodynamically favored product.
-
Nature of the Alkylating Agent: The steric bulk on the alkylating agent can also influence the regioselectivity, with bulkier electrophiles showing a greater preference for the less hindered N4 position.
FAQ 2: Over-Alkylation
Question: After my reaction, I'm observing a product with a much higher polarity than expected, and it seems to be a salt. What is this side product?
Answer: You are likely observing the formation of a quaternary 1,4-dialkyl-1,2,4-triazolium salt.[2][3] This occurs when the initially formed N-alkylated triazole acts as a nucleophile and reacts with another molecule of the alkylating agent.
Causality: The nitrogen atoms of the mono-alkylated 1,2,4-triazole are still nucleophilic and can undergo a second alkylation, especially under forcing reaction conditions or in the presence of an excess of the alkylating agent. The N4 position of a 1-substituted-1,2,4-triazole is particularly susceptible to this second alkylation.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 1,2,4-triazole relative to the alkylating agent to ensure the electrophile is the limiting reagent.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting triazole is consumed. Avoid prolonged heating, as this can promote over-alkylation.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby disfavoring the second alkylation step.
FAQ 3: Purification Challenges
Question: My desired 1,2,4-triazole ethanamine derivative is proving difficult to purify. It streaks on my silica gel column, and sometimes I get an oil instead of a solid. What can I do?
Answer: The purification of polar, nitrogen-containing heterocyclic compounds can indeed be challenging.
Causality: The basic nitrogen atoms in the triazole ring and the ethanamine side chain can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking during column chromatography.[4] The presence of impurities can also act as a crystal lattice disruptor, causing the product to "oil out" instead of crystallizing.[4]
Troubleshooting Strategies:
-
Column Chromatography:
-
Baseline Treatment: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography for highly polar compounds.[4]
-
-
Crystallization:
-
Solvent System: Experiment with a variety of solvent systems for recrystallization. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethanol, or dichloromethane) and then slowly add a poor solvent (e.g., diethyl ether, hexanes, or cold water) until turbidity is observed.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution to induce crystallization.
-
Trituration: Stirring the oil with a poor solvent can sometimes induce crystallization.
-
III. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of 1,2,4-triazole ethanamine derivatives, with a focus on minimizing side reactions.
Protocol 1: N1-Selective Alkylation of 1,2,4-Triazole with N-(2-Bromoethyl)phthalimide
This protocol is designed to favor the formation of the N1-isomer, which is often the desired regioisomer in medicinal chemistry.
Materials:
-
1,2,4-Triazole
-
N-(2-Bromoethyl)phthalimide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,4-triazole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous THF.
-
Add the N-(2-bromoethyl)phthalimide solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a mobile phase containing 0.5% triethylamine) to isolate the desired N1-substituted product.
Protocol 2: Deprotection of the Phthalimide Group
This protocol describes the removal of the phthalimide protecting group to yield the free ethanamine derivative.
Materials:
-
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve the N-protected triazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH ~1-2.
-
Wash the acidic aqueous solution with dichloromethane to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to pH ~12-14.
-
Extract the product into dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired 1,2,4-triazole ethanamine derivative.
IV. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Regioselectivity in the N-alkylation of 1,2,4-triazole.
Sources
Overcoming solubility issues of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in assays
Technical Support Center: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the solubility issues commonly encountered with this compound. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific reasoning behind them, ensuring your experiments are built on a solid, validated foundation.
Section 1: Understanding the Molecule - The Key to Solubility
Before troubleshooting, it's crucial to understand the chemical nature of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Its structure contains two key functional groups that dictate its solubility behavior:
-
Ethanamine Group: This primary amine is a weak base.[1] At a pH below its pKa, it will be protonated (R-NH3+), carrying a positive charge and exhibiting significantly higher aqueous solubility. The pKa of a typical ethanamine is around 10.7-10.8.[2][3][4][5]
-
1,2,4-Triazole Ring: This heterocyclic ring is also weakly basic, but much weaker than the ethanamine group. The pKa for the protonated 1,2,4-triazole ring is approximately 2.45.[6]
This bifunctional basicity means the compound's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[7][8][9][10]
Section 2: Frequently Asked Questions (FAQs)
Here are quick answers to the most common initial queries.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should do?
This is expected. The compound is a weak base and has its lowest aqueous solubility at or above neutral pH, where the primary amine group is largely uncharged. The first and most effective step is to lower the pH of your buffer. Try preparing your assay buffer at pH 5.0-6.5 to see a significant improvement in solubility.
Q2: What is the best solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[11][12] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[12] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds in the stock solution.[13]
Q3: I diluted my DMSO stock into my aqueous assay buffer and it immediately precipitated. What happened?
This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[14][15][16] The DMSO concentration becomes too low to keep the compound dissolved. This is a kinetic solubility issue.
Q4: What is the maximum final concentration of DMSO I can have in my assay?
This is highly assay-dependent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity or off-target effects. For biochemical or enzymatic assays, concentrations up to 1-2% may be tolerable, but this must be validated by running a solvent-only control to check for interference.
Section 3: In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving persistent solubility issues.
Problem 1: Compound Precipitation Upon Dilution in Aqueous Media
You Observe: After adding your DMSO stock to the assay buffer, the solution turns cloudy or a visible precipitate forms.
Causality: The fundamental issue is that the aqueous buffer cannot support the desired final concentration of the compound. The solubility of a weak base like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the charged (soluble) to uncharged (less soluble) forms of the molecule.[17][18][19][20] At pH 7.4, the ethanamine group (pKa ~10.7) is mostly in its neutral, less soluble form.
-
pH Adjustment (Primary Strategy):
-
Action: Systematically lower the pH of your assay buffer. Prepare buffer aliquots at pH 6.5, 6.0, 5.5, and 5.0. Test the dilution of your compound in each.
-
Rationale: By lowering the pH well below the pKa of the ethanamine group, you increase the proportion of the protonated, charged, and more water-soluble form of the compound.[9][19] For every pH unit drop below the pKa, the ratio of protonated to unprotonated species increases by a factor of 10.
-
Caution: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Always run a pH control.
-
-
Co-Solvent Utilization (Secondary Strategy):
-
Action: If pH adjustment is not feasible or insufficient, consider including a water-miscible organic co-solvent in your final assay buffer.[][22] Common choices include polyethylene glycol 400 (PEG 400) or propylene glycol.[][22][23]
-
Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar molecules to remain in solution.[]
-
Implementation: Prepare your assay buffer with 5%, 10%, or even 20% (v/v) of the co-solvent and re-test for precipitation. Like DMSO, the tolerance of your assay for these co-solvents must be validated.
-
Problem 2: Inconsistent or Non-Reproducible Assay Results
You Observe: High variability between replicate wells or experiments, or a lower-than-expected dose-response curve.
Causality: This can be a sign of sub-visible precipitation or compound aggregation at the higher concentrations tested. Even if you don't see visible cloudiness, microscopic particles can form, reducing the effective concentration of the monomeric compound available to interact with the target.
-
Determine Kinetic Solubility:
-
Action: Before running a full assay, perform a quick kinetic solubility test to find the concentration at which the compound begins to precipitate in your final assay buffer. A detailed protocol is provided in Section 5.
-
Rationale: This establishes the upper concentration limit for your experiments, ensuring you are working with a fully solubilized compound and generating reliable data.[24]
-
-
Employ Solubilizing Excipients:
-
Action: For particularly challenging situations, especially in cell-free assays, consider using cyclodextrins.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][27] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is itself water-soluble, thereby increasing the apparent solubility of the compound.[25][26][28]
-
Implementation: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM) and then add your compound stock to this solution.
-
Section 4: Data Summary & Visualization
Table 1: Physicochemical Properties & Starting Recommendations
| Parameter | Estimated Value / Recommendation | Rationale & Citation |
| Compound Type | Weak Base | Contains primary amine and triazole functional groups.[6][29] |
| Estimated pKa (Ethanamine) | ~10.7 | Typical for primary alkylamines.[2][3][4] |
| Estimated pKa (Triazole) | ~2.45 | Based on the parent 1,2,4-triazole heterocycle.[6] |
| Primary Stock Solvent | Anhydrous DMSO | Standard practice for compound management and high solubility.[11][30] |
| Recommended Assay pH | 5.0 - 6.5 | To ensure protonation of the ethanamine group, maximizing aqueous solubility.[8][10] |
| Max Final DMSO % (Cell-based) | ≤ 0.5% | To minimize cytotoxicity and off-target effects. |
| Max Final DMSO % (Biochemical) | ≤ 2.0% (must be validated) | Higher tolerance is possible but requires validation. |
Diagram 1: pH-Dependent Solubility Logic
This diagram illustrates the relationship between pH and the protonation state (and thus solubility) of the ethanamine group, which is the primary driver of the compound's solubility.
Caption: Relationship between solution pH and the solubility of a weak base.
Diagram 2: Troubleshooting Workflow for Compound Precipitation
This decision tree provides a logical workflow for addressing solubility issues when diluting from a DMSO stock.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Section 5: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This high-throughput method quickly determines the concentration at which a compound begins to precipitate from a solution upon addition from a DMSO stock.[24]
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Aqueous assay buffer of interest (at the desired pH).
-
96-well clear-bottom microplates.
-
Microplate reader with nephelometry (light scattering) capability.
Methodology:
-
Prepare Stock Plate: In a 96-well plate (the "stock plate"), perform a 2-fold serial dilution of your 20 mM DMSO stock solution with 100% DMSO. This creates a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Prepare Buffer Plate: Fill the wells of a second 96-well plate (the "assay plate") with 198 µL of your aqueous assay buffer.
-
Transfer and Mix: Using a multichannel pipette, transfer 2 µL from each well of the stock plate to the corresponding well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix thoroughly by pipetting or shaking.
-
Incubate: Allow the plate to equilibrate at room temperature for 1-2 hours.
-
Measure: Read the plate on a nephelometer, measuring the light scattered by any precipitate formed.
-
Analyze: Plot the light scattering units (LSU) against the final compound concentration. The kinetic solubility limit is the concentration right before the point where the LSU value sharply increases from the baseline.
References
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Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]
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Crini, G., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available at: [Link]
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Methylamine Supplier. 1-(5-Methyl-4H-[14][29][30]Triazol-3-Yl)-Ethylamine Dihydrochloride. Available at: [Link]
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Wikipedia. 1,2,4-Triazole. Available at: [Link]
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Unknown Author. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
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Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]
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Gabryelski, W., & Poznański, J. (2013). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]
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SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
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O'Laoire, C. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
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Kwarciak, J. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Ethylamine. PubChem. Available at: [Link]
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Bevan, M. A., & Loso, M. R. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Available at: [Link]
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Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. Available at: [Link]
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Al-Obaidi, H., & Al-janabi, H. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Clark, J. (2015). Solubility and pH of amines. Chemguide. Available at: [Link]
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Wikipedia. Ethylamine. Available at: [Link]
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Hu, Y., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
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de Cássia da Silveira e Sá, R., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
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Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
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Hamilton Company. Compound Handling | Applications. Available at: [Link]
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Reddit User. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]
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National Center for Biotechnology Information. 1H-1,2,4-Triazole. PubChem. Available at: [Link]
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Iohara, D., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]
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Dubey, P. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. Available at: [Link]
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Unknown Author. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. Available at: [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
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Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube. Available at: [Link]
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Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. Available at: [Link]
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Singh, R., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Quora. (2023). What is the pKa value of ethylamine and aniline? Available at: [Link]
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Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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FooDB. (2010). Ethanamine. Available at: [Link]
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Miller, D. A. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
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Wikipedia. Compound management. Available at: [Link]
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Sharma, A., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]
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BioAscent. Compound Management | CRO Services. Available at: [Link]
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Stability of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in different solvents
Technical Support Center: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Welcome to the technical support guide for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in solution.
Q1: What are the general stability characteristics of this molecule?
A1: The molecule consists of two key structural features: a 1,2,4-triazole ring and an ethanamine side chain. The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, the overall stability of the compound in solution is highly dependent on environmental factors. The primary amine of the ethanamine group is a key reactive site. Amines can be susceptible to oxidation and pH-dependent reactions.[2][3] Therefore, while the core ring structure is robust, the molecule's stability in solution is dictated by the conditions affecting the side chain and its interaction with the solvent.
Q2: I'm observing a gradual loss of my compound in solution over time. What are the likely causes?
A2: The degradation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in solution can be influenced by several factors:
-
pH: The pH of the solution is a critical factor.[4] Extreme acidic or basic conditions can catalyze hydrolysis, although the triazole ring itself is quite resistant.[1] More importantly, pH affects the ionization state of the primary amine, which can alter its reactivity and degradation pathways.[4][5]
-
Solvent Type: The choice of solvent can significantly impact stability. Protic solvents (e.g., water, methanol) can participate in degradation reactions. Some organic diluents have been shown to increase the thermal degradation rates of amines compared to aqueous solutions.[2][6]
-
Temperature: Elevated temperatures accelerate most degradation reactions.[1][3] For optimal stability, solutions should be kept cool unless required by the experimental protocol.
-
Light Exposure: Photodegradation can be a concern for many heterocyclic compounds, especially under UV or prolonged exposure to daylight.[1][7]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the amine side chain.[8]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are often suitable as they are less likely to participate in hydrogen-bonding-related degradation pathways. For biological assays, the use of Dimethyl sulfoxide (DMSO) is common, followed by dilution in an aqueous buffer. However, it is critical to use high-purity, anhydrous solvents whenever possible. If an aqueous solution is necessary, it is crucial to control the pH with a suitable buffer system, typically in the slightly acidic range (pH 3-6), where many amine-containing compounds exhibit greater stability.[5][9] Recrystallization of a similar compound from DMF suggests good solubility and stability in that solvent for purification purposes.[10]
Q4: How should I properly store the solid compound and its solutions to ensure long-term stability?
A4: For the solid compound, storage in a cool, dry, and dark place is recommended.[1] Keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at +4°C or below is advisable for long-term storage.[1] For solutions, it is best to prepare them fresh. If storage is unavoidable, flash-freeze aliquots in an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Directly addressing specific experimental issues.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Verify Stock Solution Integrity: Before starting an assay, run an HPLC analysis on your stock solution to confirm its purity and concentration. 2. Assess Stability in Assay Buffer: Incubate the compound in your final assay buffer for the duration of the experiment. Analyze samples at t=0 and at the end time to quantify any degradation. The amine group's reactivity can be pH-dependent.[4][9] 3. Prepare Fresh Dilutions: Avoid using old dilutions. Prepare working solutions from a validated stock immediately before use. |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | 1. Characterize Degradation Conditions: The appearance of new peaks strongly suggests instability. This necessitates a forced degradation study (see protocol below) to understand the compound's liabilities.[8][11] 2. Check for Oxidation: Sparge your solvent with nitrogen or argon before preparing solutions to remove dissolved oxygen. If oxidative degradation is suspected, consider adding a small amount of an antioxidant, if compatible with your experiment.[8] 3. Evaluate Photostability: Protect solutions from light by using amber vials or covering them with foil. Compare a light-exposed sample to a dark control to confirm photosensitivity.[1][7] |
| Compound precipitates out of solution. | Poor solubility or formation of an insoluble degradation product. | 1. Confirm Solvent Suitability: The compound may have limited solubility in the chosen solvent. Test solubility in a small panel of solvents (e.g., DMSO, DMF, ACN, Methanol, Water with pH adjustment). 2. Consider pH Adjustment: For aqueous solutions, the pH dramatically affects the solubility of amines. Adjusting the pH to be more acidic (e.g., pH 4-5) will protonate the amine, often increasing aqueous solubility. 3. Use of Co-solvents: If a compound is poorly soluble in aqueous buffers, a water-miscible organic co-solvent can be used, but its effect on stability must be evaluated.[8] |
Protocol: Forced Degradation Study for Solution Stability Assessment
This protocol provides a framework to systematically evaluate the stability of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[8][11]
Objective: To determine the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)[1]
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Workflow Diagram:
Caption: Workflow for the forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.
-
Sample Preparation:
-
For each condition, dilute the stock solution to a final concentration of ~50 µg/mL in the respective stress solution (0.1 M HCl, pH 7 buffer, 0.1 M NaOH, 3% H₂O₂, and ACN/Water for photostability).
-
Prepare a control sample by diluting the stock in ACN/water and storing it at -20°C in the dark.
-
-
Incubation:
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without being excessive.[8]
-
Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including the t=0 and control samples, by a stability-indicating HPLC-UV method.
-
Calculate the percentage of the parent compound remaining and the relative percentage of any new peaks that appear.
-
Interpreting Stability Data
The stability of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is influenced by several interconnected factors. Understanding these relationships is key to designing robust experiments.
Diagram of Influencing Factors:
Caption: Key factors influencing compound stability.
Expected Stability Profile Summary:
The following table summarizes the expected stability based on the chemical nature of the compound and general principles of drug degradation. This should be confirmed experimentally using the protocol above.
| Condition | Solvent | Expected Stability | Rationale |
| Acidic (pH < 4) | Aqueous Buffer | High to Moderate | The primary amine is protonated (R-NH₃⁺), which generally protects it from oxidation but may increase susceptibility to hydrolysis at elevated temperatures.[4][5] |
| Neutral (pH ~7) | Aqueous Buffer | Moderate to Low | The unprotonated amine is more nucleophilic and susceptible to oxidation. Hydrolysis is also possible.[1][4] |
| Basic (pH > 8) | Aqueous Buffer | Low | The unprotonated amine is highly reactive. Base-catalyzed degradation pathways may be accelerated.[1][7] |
| Oxidative | ACN / Water + H₂O₂ | Low | Primary amines are susceptible to oxidation, which can lead to a variety of degradation products.[8] |
| Aprotic | Acetonitrile, DMSO | High | Aprotic solvents are less likely to directly participate in degradation reactions like hydrolysis. Stability is primarily dictated by temperature, light, and contaminants (water, oxygen). |
| Protic | Methanol, Ethanol | Moderate | Protic solvents can act as proton sources/sinks and may facilitate degradation pathways. Replacing water with some organic diluents can increase thermal degradation.[2][6] |
References
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. (n.d.). Benchchem.
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Study on the stereoselective degradation of three triazole fungicides in sediment. (2015). Ecotoxicology and Environmental Safety. Retrieved from [Link]
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Retrieved from [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Retrieved from [Link]
-
Li, Y., et al. (2022). Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. Foods. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank. Retrieved from [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Retrieved from [Link]
-
Jung, J., & Ferruzzi, M. G. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Retrieved from [Link]
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone). (2026). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Farahat, A. A., et al. (2023). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Retrieved from [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Molecules. Retrieved from [Link]
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Manuel, C., et al. (1992). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science. Retrieved from [Link]
- An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (n.d.). Benchchem.
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Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]
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2-(5-methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2012). 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine. Acta Crystallographica Section E. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
Welcome to the technical support guide for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find frequently asked questions, in-depth troubleshooting guides, and validated protocols to prevent degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine?
Proper storage is the most critical factor in maintaining the chemical integrity of your compound. The molecular structure, featuring a primary amine and a heterocyclic 1,2,4-triazole ring, is susceptible to specific environmental factors. For optimal stability, we recommend the conditions outlined below.
Causality: The primary amine group is susceptible to oxidation, while the heterocyclic ring system can be sensitive to light.[1][2] Low temperatures slow down all potential degradation reactions, and an inert, dry atmosphere prevents oxidative and hydrolytic pathways.[3][4]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C to +4°C | Minimizes thermal degradation and slows reaction kinetics.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine group.[5] |
| Light | Protect from Light (Amber Vial) | Avoids photodegradation, a common issue for N-heterocycles.[6][7] |
| Humidity | Dry/Anhydrous (Desiccator) | Prevents moisture absorption (hygroscopicity) which can facilitate hydrolysis.[4] |
| Container | Tightly Sealed Glass Vial | Ensures a stable micro-environment and prevents contamination.[4] |
Q2: I've just received my shipment. What is the immediate handling procedure?
Upon receipt, we recommend the following steps to prevent initial degradation:
-
Equilibrate: Before opening, allow the container to warm to room temperature over 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid compound, which could introduce water and accelerate degradation.[4]
-
Inert Atmosphere: If the compound will be stored for an extended period, open the vial inside a glovebox or flush the headspace with a dry, inert gas like argon or nitrogen before re-sealing.
-
Confirm Storage: Immediately transfer the compound to the recommended storage conditions as detailed in Table 1.
Q3: My compound is in solution. How should I store it?
The stability of the compound in solution is highly dependent on the solvent, pH, and concentration.[3]
-
Solvent Choice: Use anhydrous, aprotic solvents where possible. If aqueous solutions are necessary, use deoxygenated buffers.
-
pH Considerations: While the 1,2,4-triazole ring is generally stable, extreme pH conditions should be avoided.[3] The ethanamine side chain's protonation state will vary with pH, which can influence its reactivity.
-
Storage: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the vials should be flushed with inert gas.
Section 2: Troubleshooting Guide
Q4: I am observing a new impurity peak in my HPLC/LC-MS analysis after storing the compound. What could be the cause?
The appearance of new peaks is a clear indicator of degradation. The identity of the degradant often points to the underlying cause.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for identifying the cause of new impurities.
Table 2: Common Degradation Scenarios and Solutions
| Observation | Potential Cause | Recommended Action | Supporting Rationale |
|---|---|---|---|
| New peak with mass consistent with loss of H₂ or gain of O | Oxidative Degradation | Purge all solvents with N₂/Ar. Handle solid compound under an inert atmosphere. Store solutions under inert gas. | The primary amine can be oxidized to an aldehyde or ketone. This process can be catalyzed by trace metal ions and oxygen.[5][8][9] |
| Appearance of multiple new peaks, especially after exposure to lab lighting | Photodegradation | Immediately switch to amber glass vials for storage and handling. Wrap containers in aluminum foil. Minimize exposure to direct light during weighing and solution prep. | Heterocyclic aromatic compounds, including triazoles, can absorb UV-Vis light, leading to ring cleavage or rearrangement.[2][7][10] |
| Discoloration (e.g., yellowing) of the solid compound | Thermal/Oxidative Degradation | Verify storage temperature is consistently low (+4°C or below). Discard the batch if purity is compromised and obtain a fresh lot. | Elevated temperatures accelerate all degradation pathways, often leading to complex mixtures of colored byproducts.[3][11] |
| Poor solubility or phase separation in a previously clear solution | Hydrolysis or Polymerization | Use anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and filtered. Avoid prolonged storage in solution. | Moisture can facilitate hydrolysis or other reactions, potentially leading to less soluble degradation products.[4][12] |
Section 3: Understanding Potential Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemically susceptible sites within the 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine molecule. The primary amine of the ethylamine side chain and the N-heterocyclic triazole ring are the most likely points of initial degradation.
Caption: Key degradation pathways initiated by common environmental stressors.
-
Oxidative Degradation: The primary amine is electron-rich and represents a prime target for oxidation. This can occur via exposure to atmospheric oxygen and may be accelerated by trace metal impurities.[1][5] The initial products could be imines or aldehydes, which are often unstable and can lead to further downstream products.
-
Photodegradation: N-heterocyclic aromatic systems like 1,2,4-triazole are known to be susceptible to photolysis upon absorbing UV or even high-energy visible light.[7][13] This can lead to complex reactions including ring-opening, fragmentation, or rearrangement, resulting in a loss of the core structure.[14]
-
Thermal Degradation: Heat provides the activation energy needed to overcome reaction barriers. While the compound may be stable at room temperature for short periods, elevated temperatures during storage or processing can significantly accelerate both oxidative and other latent degradation pathways.[15][16]
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
A forced degradation study is essential to identify potential degradants and establish the stability-indicating nature of your analytical method.[12][17]
Objective: To intentionally degrade the compound under controlled conditions to understand its liabilities.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile:water 50:50).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[12]
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours. For solid-state testing, place the powder in an 80°C oven.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] Also, test the solid compound under the same conditions.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Interpretation: Analyze the samples against an unstressed control. Look for the formation of new peaks and a decrease in the main peak area. This data is critical for developing a robust, stability-indicating analytical method.[18]
Protocol 2: Preparation and Storage of a Quantified Stock Solution
Objective: To prepare a stock solution that remains stable for an extended period, ensuring consistency across experiments.
Materials:
-
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine solid
-
Anhydrous, HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
Amber glass vials with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas
-
Calibrated analytical balance
Procedure:
-
Solvent Preparation: Sparge the chosen solvent with dry argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial. Perform this step efficiently to minimize exposure to air and humidity.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Mix gently until fully dissolved.
-
Inert Overlay: Flush the headspace of the vial with dry argon or nitrogen for 15-30 seconds.
-
Sealing and Labeling: Immediately and tightly seal the vial. Label clearly with compound name, concentration, solvent, date, and "Store at -20°C under N₂".
-
Aliquoting: For routine use, it is highly recommended to divide the stock solution into smaller, single-use aliquots. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Storage: Place the primary stock and all aliquots in a -20°C or -80°C freezer, ensuring they are protected from light.
By adhering to these guidelines and protocols, you can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of your experimental results.
References
- New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.).
- Bollini, P. (2015). Oxidative degradation of amine solvents for CO2 capture.
- BenchChem. (n.d.).
- Lu, M., et al. (n.d.). Initial decomposition pathways of 1H-1,2,4-triazole and...
- Gangar, I., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Rosenblatt, D. H., et al. (1963). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
- Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling.
- Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
- Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics.
- Chen, B. H., & Chen, Y. C. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection.
- Singh, R., & Kumar, R. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences.
- Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics (A&A).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Bajaj, S., et al. (2016).
- Kumar, V., & Kumar, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Skog, K., & Johansson, M. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH.
- Bordas, M., et al. (n.d.). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Semantic Scholar.
- Krzek, J., et al. (2013). Photostability of triazole antifungal drugs in the solid state.
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Technical Support Center: Identifying and Minimizing Byproducts in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in 1,2,3-triazole synthesis. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes and improve product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during triazole synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired 1,4-Disubstituted Triazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction to obtain the 1,4-isomer, but my yield is disappointingly low, and I'm observing several unexpected spots on my TLC plate. What's going wrong?
Answer: Low yields in CuAAC are a frequent issue and can be traced back to several factors, primarily related to catalyst integrity and competing side reactions.[1] The most common culprits are inefficient generation or poisoning of the active Cu(I) catalyst and the formation of alkyne homo-coupling byproducts.[1]
Possible Causes & Recommended Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Oxidation of Cu(I) to inactive Cu(II) | The catalytically active Cu(I) species is prone to oxidation to Cu(II), especially in the presence of oxygen, which halts the catalytic cycle.[2] | 1. Use a Reducing Agent: The most common solution is to add a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ.[2][3] An excess of sodium ascorbate can also help prevent oxidative homo-coupling.[3] 2. Employ Degassing Techniques: Purge your reaction solvent and headspace with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst to minimize dissolved oxygen. |
| Alkyne Homo-coupling (Glaser Coupling) | In the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of your terminal alkyne to form a 1,3-diyne byproduct.[2][4][5] This side reaction consumes your starting material and reduces the yield of the desired triazole.[4] | 1. Strict Anaerobic Conditions: As with preventing Cu(I) oxidation, rigorously excluding oxygen is the primary way to prevent Glaser coupling. 2. Control Temperature: While CuAAC is often run at room temperature, higher temperatures can promote homo-coupling.[4] If your reaction is sluggish, consider optimizing the catalyst system before increasing the temperature. |
| Catalyst Poisoning | Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst, rendering it inactive.[2] High concentrations of coordinating anions like iodide can also inhibit the reaction by forming polynuclear copper complexes.[2] | 1. Substrate Compatibility Check: Review your starting materials for functional groups known to interfere with copper catalysts. If present, they may require protection. 2. Choose a Different Copper Salt: Avoid using cuprous iodide (CuI) if possible, as it can lead to the formation of 5-iodotriazoles.[2] Copper(I) bromide or acetate are often better choices.[2] |
| Poor Ligand Choice | The choice of ligand can significantly impact reaction rate and catalyst stability. Some ligands can even inhibit the reaction at higher concentrations relative to copper.[6] | 1. Use Accelerating Ligands: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[2][7][8] 2. Optimize Ligand:Copper Ratio: The optimal ratio is often system-dependent. For some ligands, a ratio greater than 1:1 can be inhibitory.[6] |
Issue 2: Formation of the "Wrong" Regioisomer (1,5- vs. 1,4-Disubstituted)
Question: My goal is to synthesize the 1,4-disubstituted triazole, but I am getting a mixture of the 1,4- and 1,5-isomers, or exclusively the 1,5-isomer. How do I control the regioselectivity?
Answer: The regiochemical outcome of the azide-alkyne cycloaddition is almost entirely dictated by the choice of catalyst. The uncatalyzed (thermal) Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-isomers because the reaction proceeds through a concerted mechanism where both orientations are energetically similar.[1][2]
Controlling Regioselectivity:
-
For 1,4-Disubstituted Triazoles (CuAAC): Exclusively use a Copper(I) catalyst . The mechanism of the CuAAC reaction proceeds through a copper-acetylide intermediate that directs the reaction to form only the 1,4-isomer.[2][3][9] If you are getting the 1,5-isomer, it's a strong indication that your reaction is proceeding through a thermal pathway, likely due to an inactive copper catalyst.
-
For 1,5-Disubstituted Triazoles (RuAAC): To selectively synthesize the 1,5-isomer, a Ruthenium catalyst must be used.[1][2] Common catalysts include CpRuCl(PPh₃)₂ or [CpRuCl]₄.[10][11] The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds via a distinct mechanism involving a ruthenacycle intermediate that leads to the 1,5-regioisomer.[3][11]
Issue 3: Byproducts in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Question: I'm using a ruthenium catalyst to synthesize a 1,5-disubstituted triazole, but the reaction is messy with low yields and significant byproduct formation. What are the common side reactions and how can I minimize them?
Answer: While RuAAC is a powerful method for accessing 1,5-triazoles, it can be more sensitive than CuAAC, particularly with certain substrates like aryl azides.[10] Low yields and byproduct formation are often linked to the choice of catalyst, solvent, and reaction conditions.[10][12]
Troubleshooting RuAAC Byproducts:
| Problem | Possible Cause | Recommended Solutions |
| Low Yield & Byproducts with Aryl Azides | Aryl azides can be particularly troublesome substrates in RuAAC, often leading to low conversion and a complex mixture of byproducts when using the original CpRuCl(PPh₃)₂ catalyst.[10] | 1. Change Catalyst: Switch to the more active tetrameric catalyst, [CpRuCl]₄. This catalyst has been shown to provide higher yields and cleaner reactions with aryl azides.[10] 2. Optimize Solvent: Dimethylformamide (DMF) is often a good solvent choice for this catalyst system.[10] Protic solvents are generally unsuitable as they can lead to low yields and significant byproduct formation.[12] |
| Slow Reaction Times | The reaction may be too slow at ambient temperatures, allowing for decomposition or side reactions to occur over time. | 1. Use Microwave Irradiation: Microwave heating can dramatically shorten reaction times, leading to higher yields and a cleaner product profile.[10] Temperatures between 90-110 °C are often effective.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in CuAAC reactions and how can I detect it?
A1: The most common byproduct is the homo-coupled dimer of the terminal alkyne (a 1,3-diyne), formed via the Glaser coupling side reaction.[1][2] This is especially prevalent when oxygen is not rigorously excluded from the reaction. You can detect this byproduct using techniques like TLC (it will have a different Rf value than your starting alkyne and triazole product) and Mass Spectrometry (MS), where you will see a peak corresponding to a mass of (2 * Alkyne Mass - 2). ¹H NMR can also be used, as the characteristic terminal alkyne proton signal will be absent in the symmetrical dimer.
Q2: I work with sensitive biomolecules. What are the main byproducts I should be concerned about?
A2: When performing CuAAC on biomolecules like peptides and proteins, the primary concern is oxidative damage caused by reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system.[7][13] This can lead to the oxidation of sensitive amino acid side chains, particularly methionine, cysteine, tyrosine, and histidine.[13] Furthermore, degradation products of ascorbate can react with lysine and arginine residues.[7] To minimize this, it is crucial to use a copper-chelating ligand like THPTA or TBTA, which stabilizes the Cu(I) oxidation state, accelerates the desired reaction, and reduces the generation of damaging ROS.[2][8][13]
Q3: Can I use a Cu(II) salt directly for a CuAAC reaction?
A3: No, Cu(II) salts are not catalytically active for the azide-alkyne cycloaddition.[2] The active catalyst is Cu(I). If you start with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent, most commonly sodium ascorbate, to generate the Cu(I) species in situ.[2][3][14] Reports of "Cu(II)-catalyzed" cycloadditions are generally inaccurate; in these cases, a reducing agent is typically present, or a component of the reaction mixture (like an alcohol or amine) is being oxidized by Cu(II), inadvertently producing the required Cu(I).[2]
Q4: How can I analyze and quantify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction, showing the disappearance of starting materials and the appearance of the product and any byproducts.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of your mixture and determining their molecular weights.[16][17] It is highly effective for identifying known byproducts (like alkyne dimers) and proposing structures for unknown ones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating a byproduct (e.g., via column chromatography), ¹H and ¹³C NMR are crucial for definitive structure elucidation.[15]
Q5: Are there any alternatives to copper-catalyzed reactions to avoid these byproduct issues?
A5: Yes. If copper-related toxicity or side reactions are a major concern, especially in biological systems, you can use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This "copper-free" click chemistry variant uses a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. While this eliminates copper-induced side reactions, be aware that the reaction kinetics are generally slower than CuAAC, and it can produce a mixture of regioisomers.[18]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with Minimized Byproducts
This protocol is optimized for the synthesis of a 1,4-disubstituted-1,2,3-triazole while minimizing oxidative alkyne homo-coupling.
-
Reagent Preparation: Prepare stock solutions of your azide, alkyne, CuSO₄·5H₂O (e.g., 1 M in H₂O), and sodium ascorbate (e.g., 1 M in H₂O, freshly prepared).
-
Reaction Setup: In a reaction vessel, dissolve the azide (1.0 equiv.) and alkyne (1.1 equiv.) in a suitable solvent (e.g., a t-BuOH/H₂O 1:1 mixture).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the CuSO₄ solution (1-5 mol%) to the reaction mixture.
-
Initiation: Add the freshly prepared sodium ascorbate solution (5-10 mol%) to the stirring mixture. The solution may turn from pale blue to a yellowish or colorless state.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired triazole from any residual starting materials or byproducts.
Protocol 2: Analysis of Alkyne Homo-coupling Byproduct by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from your crude reaction mixture and dilute it significantly with your mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 100-1000.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[16]
-
-
Data Analysis: Look for three key peaks in the extracted ion chromatogram:
-
The mass of your protonated starting alkyne [M+H]⁺.
-
The mass of your protonated triazole product [M+H]⁺.
-
The mass of the protonated homo-coupled diyne byproduct, which will be [(2 x M_alkyne) - 2 + H]⁺.
-
References
- Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (n.d.). Google Scholar.
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved January 16, 2026, from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Click Triazoles for Bioconjugation. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Boren, B. C., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Retrieved January 16, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. Retrieved January 16, 2026, from [Link]
-
On-Surface Azide-Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recyclable Cu/C3N4 composite catalysed homo- and cross-coupling of terminal alkynes under mild conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]
-
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. Retrieved January 16, 2026, from [Link]
-
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). J. Braz. Chem. Soc.. Retrieved January 16, 2026, from [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry coupled to Mass Spectrometry (LC-DMS-MS/MS). (n.d.). eurl-pesticides.eu. Retrieved January 16, 2026, from [Link]
-
1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Retrieved January 16, 2026, from [Link]
-
Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). (2012). PubMed. Retrieved January 16, 2026, from [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers. Retrieved January 16, 2026, from [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). MDPI. Retrieved January 16, 2026, from [Link]
-
1,2,3- Triazoles: general and key synthetic strategies. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Prospective Analysis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a Novel Histamine N-Methyltransferase Inhibitor: A Comparative Guide
Introduction: The Therapeutic Potential of Targeting Histamine Metabolism
Histamine, a fundamental biogenic amine, is a critical signaling molecule involved in a vast array of physiological processes. Its roles extend from mediating inflammatory and allergic responses to regulating gastric acid secretion and acting as a neurotransmitter in the central nervous system (CNS).[1][2] The biological actions of histamine are terminated through two primary enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and, crucially for the CNS, methylation by histamine N-methyltransferase (HNMT).[1][3] HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, rendering it inactive.[2][3]
Given its singular role in terminating histaminergic neurotransmission in the brain, HNMT has emerged as a compelling therapeutic target for neurological and inflammatory disorders.[4][5] Inhibition of HNMT leads to an increase in synaptic histamine levels, a strategy that has shown potential for enhancing cognitive functions and wakefulness.[4][6] This has sparked significant interest in the discovery and characterization of novel HNMT inhibitors.
This guide presents a comparative analysis of a novel compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine , against a panel of known HNMT inhibitors. While direct experimental data for this specific triazole derivative is not yet published, its striking structural analogy to histamine and other bioactive amines warrants a prospective evaluation. We will explore the mechanistic rationale for its potential inhibitory activity, compare its structure to established inhibitors with known potencies, and provide a detailed experimental workflow for its synthesis and biological characterization.
Mechanistic Rationale: A Structural Analogy to Histamine
The hypothesis that 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine may act as an HNMT inhibitor is rooted in its structural similarity to the enzyme's natural substrate, histamine (2-(1H-imidazol-4-yl)ethanamine).
The 1,2,4-triazole ring is a well-established bioisostere for the imidazole ring. Both are five-membered aromatic heterocycles containing nitrogen atoms, capable of participating in similar non-covalent interactions within an enzyme's active site. Crucially, potent HNMT inhibitors often occupy the histamine-binding pocket, sterically preventing the substrate from accessing the catalytic site.[1][7] The ethylamine side chain, identical in both histamine and our target compound, is essential for orienting the molecule within this binding pocket. Therefore, it is highly plausible that 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could act as a competitive inhibitor of HNMT.
Comparative Analysis of Known HNMT Inhibitors
To contextualize the potential efficacy of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, we compare it to a range of compounds with demonstrated HNMT inhibitory activity. These inhibitors span diverse structural classes and exhibit a wide spectrum of potencies, from highly potent nanomolar inhibitors to those active in the micromolar range.
| Compound Class | Inhibitor | Structure | IC50 / Ki | Reference |
| Antihistamine (H1) | Diphenhydramine | 10-100 nM (Ki) | [1][7] | |
| Antimalarial | Amodiaquine | 10-100 nM (Ki) | [1][7] | |
| Antifolate | Metoprine | 10-100 nM (Ki) | [1][7] | |
| Anticholinesterase | Tacrine | 10-100 nM (Ki) | [7][8] | |
| Antidepressant | Vilazodone | 45.01 µM (IC50) | [9] | |
| Antimigraine | Dihydroergotamine | 72.89 µM (IC50) | [9] | |
| Hypothesized | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | To be determined | N/A |
Note: IC50/Ki values are reported as ranges from literature where specific values vary between studies.
This comparison highlights that potent HNMT inhibition is not restricted to a single chemical scaffold. The listed inhibitors, despite their structural diversity, all function by occupying the histamine-binding site.[1] The lipophilic groups of these molecules interact with a hydrophobic pocket formed by aromatic residues (Phe9, Tyr15, Phe19) near the N-terminus of HNMT, while polar moieties can interact with key catalytic residues.[1] The smaller, more flexible structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, compared to the bulkier known inhibitors, may offer a different binding mode and selectivity profile, making its experimental evaluation a priority.
Experimental Protocols
To empirically validate the inhibitory potential of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and determine its potency (IC50), a standardized in vitro HNMT inhibition assay can be employed.
Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
While several synthetic routes are possible, a common approach involves the cyclization of a thiosemicarbazide derivative.
A detailed, step-by-step synthesis protocol would require dedicated synthetic chemistry literature review beyond the scope of this guide. Standard methods for 1,2,4-triazole synthesis are widely published.[10][11]
In Vitro HNMT Inhibition Assay (Radiometric Method)
This biochemical assay is a gold standard for quantifying HNMT activity and its inhibition. It measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to histamine.
Materials:
-
Recombinant human HNMT (commercially available)
-
Histamine dihydrochloride
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test Compound: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
Control Inhibitor: Amodiaquine or Metoprine
-
Phosphate buffer (pH 7.8)
-
Borate buffer
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to determine the IC50 value (e.g., from 1 nM to 100 µM).
-
Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate the recombinant human HNMT enzyme with varying concentrations of the test compound (or control inhibitor/vehicle) in phosphate buffer for 15 minutes at 37°C.[12]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a substrate mixture containing histamine, unlabeled SAM, and [³H]-SAM.[12] The final concentration of histamine should be near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[12] This time should be within the linear range of the enzyme's activity.
-
Termination of Reaction: Stop the reaction by adding a high pH borate buffer. This changes the charge of the product, [³H]-N-methylhistamine, facilitating its separation from the unreacted [³H]-SAM.
-
Separation and Quantification: The radiolabeled product is separated from the radiolabeled substrate, typically via an organic extraction or column chromatography step.[12]
-
Measurement: An aliquot of the phase containing the [³H]-N-methylhistamine is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion and Future Directions
The structural characteristics of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine present a compelling, scientifically-grounded hypothesis for its function as a novel inhibitor of histamine N-methyltransferase. Its synthesis is feasible through established chemical pathways, and its inhibitory potential can be robustly evaluated using standardized in vitro assays.
Should this compound demonstrate significant inhibitory activity, subsequent studies would be warranted. These would include determining its mode of inhibition (e.g., competitive, non-competitive), evaluating its selectivity against other methyltransferases, and assessing its ability to cross the blood-brain barrier. The exploration of this and similar triazole-based structures could pave the way for a new class of CNS-penetrant HNMT inhibitors with therapeutic potential for a range of neurological disorders.
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A Senior Application Scientist's Guide to the Cross-Validation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine's Antimicrobial Activity
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. This guide provides a comprehensive framework for the cross-validation of the antimicrobial potential of a candidate compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, integrates self-validating systems for data integrity, and is grounded in authoritative standards to ensure scientific rigor.
The core of this investigation lies in comparing the efficacy of our target compound against a panel of clinically relevant microorganisms and benchmarking its performance against established, mechanistically diverse antimicrobial agents. This comparative approach is essential for contextualizing its potential therapeutic value and identifying its spectrum of activity.
Rationale and Compound Selection
The Candidate: A Triazole Derivative
The selection of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine for this analysis is predicated on the well-documented and broad-ranging biological activities of the 1,2,4-triazole nucleus. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the active core of numerous antifungal, antibacterial, and anti-inflammatory agents.[1][2] The triazole ring is a key pharmacophore in drugs like fluconazole, where it acts by inhibiting fungal cytochrome P450 enzymes essential for cell wall synthesis.[3][4] Many derivatives have also shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6][7] Our objective is to systematically determine if this specific ethanamine derivative retains or enhances these known antimicrobial properties.
The Comparators: Establishing a Performance Baseline
To accurately gauge the efficacy of our candidate compound, a panel of well-characterized antimicrobial agents with distinct mechanisms of action has been selected. This is not merely a control group; it is a critical cross-validation tool.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby preventing cell division.[8][9][10][11][12] Its inclusion allows for a benchmark against a potent synthetic antibacterial agent effective against a wide range of pathogens.
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a vital component of the cell wall in Gram-positive bacteria.[13][14][15][16][17] It achieves this by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, blocking cross-linking.[17] Its ineffectiveness against Gram-negative bacteria, due to their outer membrane, makes it an excellent tool for assessing the Gram-selectivity of our test compound.[13][14]
-
Fluconazole: A first-generation triazole antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3][4][18] The depletion of ergosterol disrupts the integrity of the fungal cell membrane.[4][19] Comparing our candidate to fluconazole will reveal its relative potency and spectrum within the known triazole class.
Experimental Design and Methodologies
A robust and standardized experimental workflow is paramount for generating reproducible and trustworthy data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which represent the global gold standard.[20][21][22][23][24][25][26]
Overall Experimental Workflow
The cross-validation process follows a logical progression from initial screening to quantitative assessment of antimicrobial activity. This workflow ensures that each step builds upon the last, providing a comprehensive profile of the candidate compound.
Selected Microbial Strains
The choice of microorganisms is designed to cover a clinically relevant spectrum, including Gram-positive bacteria, Gram-negative bacteria, and a pathogenic yeast.
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin, respiratory, and bloodstream infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a major cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853): A notoriously resilient Gram-negative bacterium known for causing opportunistic and hospital-acquired infections.
-
Candida albicans (ATCC 90028): A pathogenic yeast, responsible for opportunistic fungal infections (candidiasis) in immunocompromised individuals.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is adapted from CLSI document M07.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.
-
Sterile 96-well microtiter plates.
-
Test compound and comparators (Ciprofloxacin, Vancomycin, Fluconazole).
-
Sterile DMSO (Dimethyl sulfoxide).
-
Bacterial/fungal inocula adjusted to 0.5 McFarland standard.
Procedure:
-
Preparation of Compound Plates:
-
Prepare a 1 mg/mL stock solution of each compound in DMSO.
-
In a 96-well plate, add 100 µL of the appropriate sterile broth (CAMHB or RPMI) to wells 2 through 12 of each row.
-
Add 200 µL of the stock solution (appropriately diluted to achieve the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11 of the compound plate. The final volume in these wells will be 200 µL.
-
Cover the plates and incubate. For bacteria, incubate at 37°C for 18-24 hours. For Candida albicans, incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
Following incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Comparative Data Analysis and Interpretation
The data generated from the MIC assays must be presented clearly to facilitate direct comparison. For the purpose of this guide, hypothetical data for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (referred to as "Triazole-X") is presented to illustrate the analysis.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Strain | Type | Triazole-X (Hypothetical) | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 | 0.5 | 1 | >128 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 0.03 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 | 0.25 | >128 | >128 |
| Candida albicans | ATCC 90028 | Yeast | 4 | >128 | >128 | 2 |
Interpretation of Hypothetical Results:
-
Antibacterial Activity: The hypothetical data suggests Triazole-X has moderate activity against the Gram-positive S. aureus (MIC 8 µg/mL) and weaker activity against the Gram-negative E. coli (MIC 32 µg/mL). It shows no significant activity against the highly resistant P. aeruginosa. This profile indicates a potential Gram-positive selective antibacterial spectrum, though it is significantly less potent than the comparators, Ciprofloxacin and Vancomycin, in their respective classes.
-
Antifungal Activity: Triazole-X demonstrates promising antifungal activity against C. albicans with an MIC of 4 µg/mL. This is comparable to, though slightly less potent than, the standard antifungal Fluconazole (MIC 2 µg/mL). This finding aligns with the known mechanism of many triazole-containing compounds.[18]
Mechanistic Insights
The observed biological activity, particularly against C. albicans, strongly suggests that the primary mechanism of action for Triazole-X may be similar to that of other triazole antifungals: the inhibition of ergosterol biosynthesis.
The Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a complex, multi-step process, with the enzyme lanosterol 14α-demethylase being a critical checkpoint. This enzyme, a cytochrome P450, is the target for azole antifungals. By binding to the heme iron in the enzyme's active site, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[4][19]
Conclusion and Future Directions
This guide outlines a rigorous, cross-validation-based approach to evaluating the antimicrobial activity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Based on our hypothetical data, the compound demonstrates a promising profile as an antifungal agent with moderate, Gram-positive-selective antibacterial properties.
The logical next steps in the drug development pipeline would include:
-
Determination of MBC/MFC: Performing follow-up studies to determine if the compound is microbicidal or microbistatic.
-
Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.
-
Mechanism of Action Studies: Conducting enzymatic assays to confirm the inhibition of lanosterol 14α-demethylase and exploring potential secondary targets.
-
Structural Optimization: Synthesizing and testing analogues of the lead compound to improve potency and broaden the spectrum of activity (Structure-Activity Relationship studies).
By adhering to standardized methodologies and employing a comparative framework, researchers can generate the high-quality, reliable data necessary to advance promising new chemical entities toward clinical consideration.
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Benchmarking 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Comparative Guide to Histamine H3 Receptor Antagonists
This guide provides a comprehensive framework for the preclinical evaluation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a novel small molecule with therapeutic potential, benchmarked against established histamine H3 receptor (H3R) antagonists. We will delve into the scientific rationale for this comparison, propose a detailed experimental workflow for its characterization, and contextualize its potential performance against current therapeutic agents.
Introduction: The Rationale for Investigating 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a Histamine H3 Receptor Modulator
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. The title compound, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, features a key structural motif—an ethylamine side chain—that is also present in the neurotransmitter histamine. This structural analogy suggests a plausible interaction with histamine receptors.
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), is a critical regulator of histamine release and the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonists and inverse agonists of the H3 receptor enhance the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and anti-vertigo effects.[2] This has led to the successful development of H3R antagonists for treating neurological and psychiatric disorders.
Given the structural similarity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine to histamine, we hypothesize that it may function as a modulator of the histamine H3 receptor. This guide outlines a rigorous benchmarking strategy to test this hypothesis and evaluate its therapeutic potential against established H3R antagonists.
The Comparator Drugs: Established Histamine H3 Receptor Antagonists
A thorough evaluation of a novel compound necessitates benchmarking against current standards of care. For this purpose, we have selected three well-characterized H3R antagonists with distinct clinical applications:
-
Betahistine: A weak histamine H1 receptor agonist and a more potent H3 receptor antagonist, widely prescribed for the treatment of Ménière's disease and vestibular vertigo.[3][4][5] Its mechanism is thought to involve improving microcirculation in the inner ear and facilitating central vestibular compensation.[3][4]
-
Ciproxifan: A potent and selective H3 receptor antagonist/inverse agonist. While not approved for human use, it is a widely used reference compound in preclinical research for its wake-promoting and cognitive-enhancing effects.[6][7]
-
Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive marketing approval. It is used for the treatment of narcolepsy with or without cataplexy and enhances the activity of histaminergic neurons to improve wakefulness.[8][9][10][11][12]
The following table summarizes the key characteristics of these comparator drugs:
| Drug | Mechanism of Action | Primary Therapeutic Use | Key Performance Indicators (Exemplary) |
| Betahistine | Weak H1 agonist, Potent H3 antagonist | Ménière's disease, Vertigo | Improves vestibular function in animal models. |
| Ciproxifan | Potent H3 antagonist/inverse agonist | Preclinical tool for wakefulness and cognition | Increases wakefulness and improves performance in cognitive tasks in rodents. |
| Pitolisant | H3 antagonist/inverse agonist | Narcolepsy, Excessive daytime sleepiness | Reduces excessive daytime sleepiness and cataplexy in clinical trials.[8][11] |
Experimental Benchmarking: A Phased Approach
We propose a multi-stage experimental plan to systematically characterize 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and compare its performance against the selected H3R antagonists.
Phase 1: Synthesis and In Vitro Characterization
The initial phase focuses on the chemical synthesis of the target compound and its fundamental in vitro pharmacological profiling.
Caption: Proposed synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
This experiment will determine the affinity of the novel compound for the H3 receptor.
Objective: To determine the binding affinity (Ki) of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine for the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human H3 receptor will be cultured and harvested. Cell membranes will be prepared by homogenization and centrifugation.[18]
-
Radioligand Binding: A competition binding assay will be performed using a known high-affinity H3 receptor radioligand, such as [3H]-Nα-methylhistamine.[18][19]
-
Incubation: Constant concentrations of the cell membranes and radioligand will be incubated with increasing concentrations of the test compound (2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine), betahistine, ciproxifan, and pitolisant.
-
Separation and Detection: Bound and free radioligand will be separated by rapid filtration. The amount of bound radioactivity will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The Ki value will be calculated using the Cheng-Prusoff equation.
This assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor.
Objective: To characterize the functional activity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine at the human H3 receptor.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the human H3 receptor and a cAMP-responsive reporter system (e.g., GloSensor™) will be used.[8][20]
-
Agonist Mode: Cells will be treated with increasing concentrations of the test compound and the change in cAMP levels will be measured. A decrease in cAMP indicates agonism.
-
Antagonist/Inverse Agonist Mode: Cells will be stimulated with a known H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of increasing concentrations of the test compound. A reversal of the agonist-induced decrease in cAMP indicates antagonism. An increase in basal cAMP levels in the absence of an agonist indicates inverse agonism.[21][22][23]
-
Data Analysis: Dose-response curves will be generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Phase 2: In Vivo Proof-of-Concept Studies
Based on the in vitro profile, a series of in vivo experiments will be conducted in relevant animal models to assess the therapeutic potential of the compound.
Caption: Decision-making workflow for in vivo benchmarking.
Objective: To evaluate the wake-promoting effects of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in a murine model of narcolepsy.[3][24][25][26][27]
Methodology:
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like symptoms, will be used.
-
Drug Administration: The test compound, pitolisant (positive control), and vehicle will be administered to different groups of mice.
-
Sleep-Wake Monitoring: Electroencephalography (EEG) and electromyography (EMG) will be used to monitor the sleep-wake states (wakefulness, NREM sleep, REM sleep) for 24 hours post-administration.
-
Data Analysis: The total time spent in each state, the number and duration of cataplectic attacks, and sleep latency will be quantified and compared between treatment groups.
Objective: To assess the potential of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine to ameliorate symptoms of vestibular dysfunction.[6][7][9][28][29]
Methodology:
-
Animal Model: Vestibular dysfunction will be induced in rats by unilateral transtympanic administration of an ototoxic agent (e.g., arsanilate).
-
Drug Administration: The test compound, betahistine (positive control), and vehicle will be administered daily.
-
Behavioral Assessment: Vestibular function will be assessed using a battery of tests, including the rotarod test for motor coordination and balance, and observation of postural asymmetry and nystagmus.
-
Data Analysis: Performance on the rotarod and scores for vestibular deficits will be compared across treatment groups over time.
Objective: To determine if 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can reverse cognitive deficits in a mouse model of amnesia.[4][5][11][30][31]
Methodology:
-
Animal Model: Cognitive impairment will be induced in mice by administration of scopolamine, a muscarinic receptor antagonist.
-
Drug Administration: The test compound, ciproxifan (positive control), and vehicle will be administered prior to the cognitive task.
-
Cognitive Task: The Morris water maze test will be used to assess spatial learning and memory.
-
Data Analysis: The time taken to find the hidden platform (escape latency) and the time spent in the target quadrant during a probe trial will be measured and compared between groups.
Data Summary and Interpretation
The data generated from these experiments will be compiled into clear, comparative tables to facilitate a direct assessment of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine against the known drugs.
Table 2: Hypothetical In Vitro Performance Comparison
| Compound | H3R Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) | Potency (EC50/IC50, nM) |
| 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | Experimental Value | Antagonist/Inverse Agonist | Experimental Value |
| Betahistine | ~50 | Antagonist | ~100 |
| Ciproxifan | ~1 | Inverse Agonist | ~5 |
| Pitolisant | ~1 | Inverse Agonist | ~2 |
Table 3: Hypothetical In Vivo Efficacy Comparison
| Compound | Wake-Promoting Effect (% increase in wakefulness) | Anti-Vertigo Effect (% improvement in motor score) | Cognitive Enhancement (% reversal of amnesia) |
| 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | Experimental Value | Experimental Value | Experimental Value |
| Betahistine | Minimal | Significant | Minimal |
| Ciproxifan | Significant | Moderate | Significant |
| Pitolisant | Significant | Moderate | Moderate |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine against established H3R antagonists. The proposed experimental plan, if executed, will provide a clear understanding of its mechanism of action, potency, and in vivo efficacy.
Positive results from these studies would position 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine as a promising lead compound for the development of new therapeutics for disorders such as narcolepsy, vestibular dysfunctions, and cognitive impairments. Subsequent steps would involve detailed pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.
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A Guide to the Comparative Analysis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Isomers' Activity
For researchers, scientists, and drug development professionals, this guide provides an in-depth, theoretical comparative analysis of the potential biological activities of two key isomers of a histamine-like compound: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and 2-(3-Methyl-4H-1,2,4-triazol-5-yl)ethanamine. In the absence of direct comparative experimental data in the public domain, this guide establishes a robust scientific framework for their evaluation, grounded in established principles of medicinal chemistry and pharmacology.
Introduction: The Rationale for Comparison
The ethylamine moiety appended to a heterocyclic ring is a classic pharmacophore, most notably found in the biogenic amine histamine. Histamine's diverse physiological roles are mediated by four distinct G-protein coupled receptors (H1-H4). The imidazole ring of histamine is a key feature for its activity, but its bioisosteric replacement with other five-membered heterocycles, such as 1,2,4-triazole, is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on two positional isomers of a methyl-substituted triazolyl ethanamine, which are structural analogs of histamine:
-
Isomer A: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
-
Isomer B: 2-(3-Methyl-4H-1,2,4-triazol-5-yl)ethanamine
Given their structural similarity to histamine, a primary hypothesis is that these isomers will exhibit activity at histamine receptors, particularly the H2 receptor, which is known to be activated by structurally similar compounds. The critical question for drug design is: how does the placement of the methyl group on the triazole ring influence the potential biological activity? This guide will explore this question through the lens of structure-activity relationships (SAR) and propose a comprehensive experimental plan for validation.
Theoretical Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective
The interaction of a small molecule agonist with its receptor is a highly specific event governed by the three-dimensional arrangement of functional groups and the electronic properties of the molecule. For histamine H2 receptor agonists, several key features of the histamine molecule are considered crucial for activity:
-
The Cationic Side Chain: The ethylamine side chain, which is protonated at physiological pH, is essential for binding to a negatively charged residue (e.g., an aspartate) in the receptor's binding pocket. Both Isomer A and Isomer B possess this critical feature.
-
The Heterocyclic Ring: The imidazole ring of histamine acts as a proton shuttle, a key step in the activation of the H2 receptor. The ability of a bioisosteric replacement to mimic this function is a strong determinant of agonist activity.
-
Tautomeric State: The specific tautomer of the heterocyclic ring present in the receptor's microenvironment can significantly influence binding and activation.
The key difference between Isomer A and Isomer B lies in the position of the methyl group relative to the ethylamine side chain. This seemingly minor change can have a profound impact on the electronic properties and the preferred tautomeric state of the triazole ring, and consequently, its interaction with the H2 receptor.
Tautomerism and its Impact on Receptor Interaction
The 1,2,4-triazole ring of both isomers can exist in different tautomeric forms. For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen is predominantly located on the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent[1]. In our case, both the methyl and the ethylamine-bearing carbon are electron-releasing. However, the relative influence of these groups will dictate the preferred tautomer.
It is hypothesized that for H2 receptor agonism, the triazole ring must present a nitrogen atom with a lone pair of electrons in a spatially equivalent position to the Nτ-H of histamine's imidazole ring to act as a proton acceptor in the receptor activation mechanism.
-
For Isomer A (5-methyl-3-ethanamine): The methyl group at position 5 and the ethylamine at position 3.
-
For Isomer B (3-methyl-5-ethanamine): The methyl group at position 3 and the ethylamine at position 5.
Based on established SAR for histamine H2 agonists, the isomer that more closely mimics the electronic and steric profile of histamine is more likely to be the more potent agonist. While quantum chemical calculations would be needed for a definitive prediction, we can postulate that the electronic distribution and preferred tautomer of one isomer may be more favorable for H2 receptor binding and activation than the other.
Proposed Experimental Workflow for Comparative Analysis
To empirically determine and compare the activities of Isomer A and Isomer B, a systematic experimental approach is required. The following workflow outlines the key stages, from synthesis to in vitro pharmacological characterization.
Caption: Proposed experimental workflow for the comparative analysis of isomers.
Part 1: Synthesis and Characterization
The first critical step is the unambiguous synthesis and rigorous characterization of both Isomer A and Isomer B.
Step-by-Step Synthesis Protocol (General Scheme):
A common route to 3,5-disubstituted 1,2,4-triazoles involves the cyclization of N'-acylamidrazones, which can be formed from the reaction of an imino ester with a carboxylic acid hydrazide.
-
Preparation of Starting Materials:
-
For Isomer A: Acetimidic acid ethyl ester and 3-aminopropanoic acid hydrazide.
-
For Isomer B: 3-Methyl-1H-1,2,4-triazole-5-carboxhydrazide and a suitable source of the ethylamine synthon.
-
-
Condensation Reaction: React the appropriate imido ester and hydrazide in a suitable solvent (e.g., ethanol) under reflux to form the N'-acylamidrazone intermediate.
-
Cyclization: Induce cyclization of the intermediate to the 1,2,4-triazole ring. This can often be achieved by heating the intermediate, sometimes under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure isomer.
-
Characterization: Confirm the identity and purity of each isomer using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and positional isomerism.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
-
Part 2: In Vitro Pharmacological Evaluation
With pure, characterized isomers in hand, their biological activity can be assessed. The primary focus should be on histamine receptors.
A. Histamine Receptor Binding Assays:
The objective of these assays is to determine the binding affinity (Ki) of each isomer for the different histamine receptor subtypes (H1, H2, H3, and H4). This will establish whether the compounds bind to these receptors and with what avidity.
Protocol: Radioligand Binding Assay for H2 Receptor:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the H2 receptor (e.g., [³H]-tiotidine).
-
Add increasing concentrations of the test compound (Isomer A or Isomer B).
-
Add the receptor-containing membranes.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
B. H2 Receptor Functional Assay:
This assay will determine whether the isomers act as agonists (activate the receptor), antagonists (block the receptor), or have no functional effect. Since the H2 receptor is Gs-coupled, its activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol: cAMP Accumulation Assay:
-
Cell Culture: Culture cells expressing the human H2 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (Isomer A or Isomer B) or a known H2 agonist (e.g., histamine, amthamine) as a positive control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative In Vitro Pharmacological Profile of Isomers A and B
| Compound | H2 Receptor Binding Affinity (Ki, nM) | H2 Receptor Functional Activity (EC50, nM) | H2 Receptor Maximal Efficacy (Emax, % of Histamine) |
| Isomer A | Experimental Value | Experimental Value | Experimental Value |
| Isomer B | Experimental Value | Experimental Value | Experimental Value |
| Histamine | Reference Value | Reference Value | 100% |
| Amthamine | Reference Value | Reference Value | Reference Value |
Interpretation of Expected Outcomes:
-
Higher Affinity (Lower Ki): A lower Ki value indicates a stronger binding to the receptor.
-
Higher Potency (Lower EC50): A lower EC50 value indicates that a lower concentration of the compound is required to produce a functional effect.
-
Efficacy (Emax): The Emax value, relative to a full agonist like histamine, will classify the isomers as full agonists (Emax ≈ 100%), partial agonists (0 < Emax < 100%), or antagonists (no response).
By comparing the Ki, EC50, and Emax values for Isomer A and Isomer B, a clear structure-activity relationship can be established. For instance, if Isomer A shows significantly higher affinity and potency, it would suggest that the 5-methyl-3-ethanamine substitution pattern on the 1,2,4-triazole ring is more favorable for H2 receptor agonism.
Conclusion
While direct experimental data is currently lacking, a robust comparative analysis of the isomers of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be initiated through a theoretically grounded, SAR-driven approach. The proposed experimental workflow provides a comprehensive and self-validating system to test the hypothesis that these isomers are histamine H2 receptor agonists and to elucidate the impact of substituent positioning on their pharmacological activity. The results of such a study would be of significant interest to medicinal chemists and pharmacologists working on the design of novel histamine receptor modulators.
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Navigating the Labyrinth of Target Deconvolution: A Comparative Guide to Genetically Validating the Target of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges, none more critical than the unambiguous identification of its molecular target. For novel compounds like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a derivative of the pharmacologically rich 1,2,4-triazole scaffold known for a breadth of biological activities, this process of target deconvolution is paramount.[1][2][3] This guide provides a comparative analysis of modern genetic and biophysical methodologies for identifying and, crucially, validating the cellular target of such compounds. We will navigate the strategic application of these techniques, moving from broad, unbiased screening to definitive confirmation of target engagement, using our lead compound as a practical case study.
The Central Challenge: From Phenotype to Protein
The initial discovery of a compound like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine often stems from a phenotypic screen—for instance, observing its ability to inhibit cancer cell proliferation or microbial growth.[4] However, this observed phenotype is merely the final chapter of a complex molecular story. The critical question remains: which specific protein or pathway is being modulated to produce this effect? Answering this is not merely academic; it is the bedrock of rational drug development, informing on-target efficacy, potential off-target toxicities, and the identification of responsive patient populations.
This guide is structured to mirror a logical, multi-stage investigation. We will first explore genome-wide screening techniques to generate initial hypotheses, then delve into methods that confirm direct physical engagement between the compound and its putative target, and finally, discuss how to genetically validate this interaction in a cellular context.
Section 1: Unbiased Target Identification — Casting a Wide Net
When the target of a compound is unknown, the initial step is to employ unbiased methods that can survey the entire genome or proteome to identify candidate interactors. Here, we compare two powerful genetic screening approaches: RNA interference (RNAi) and CRISPR-Cas9.
RNA Interference (RNAi) Screening
RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade specific messenger RNA (mRNA) transcripts, thereby "knocking down" the expression of the corresponding protein.[5][6] The underlying principle of an RNAi screen for target identification is that reducing the expression of the true target protein will alter the cell's sensitivity to the compound.
-
Sensitization Screen: If the compound is an inhibitor, cells with reduced levels of the target protein may become hypersensitive to the compound, as the pathway is already partially compromised.
-
Resistance Screen: Conversely, knocking down the target of a toxic compound should confer resistance, as there is less of the protein for the compound to act upon.
Strengths of RNAi:
Limitations of RNAi:
-
Off-Target Effects: A significant concern with RNAi is the potential for siRNAs/shRNAs to bind to and suppress unintended mRNA targets, leading to false positives.[9]
-
Incomplete Knockdown: The knockdown may not be efficient enough to produce a clear phenotype, resulting in false negatives.
CRISPR-Cas9 Screening
The CRISPR-Cas9 system has revolutionized genetic screening by enabling precise and permanent gene knockout.[10][][12] A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break that, upon faulty repair, results in a loss-of-function mutation.[13]
Strengths of CRISPR-Cas9:
-
High Specificity and Efficacy: CRISPR-Cas9 screens generally exhibit fewer off-target effects than RNAi and result in a complete and permanent gene knockout, which can produce more robust and clear-cut phenotypes.[10][12]
-
Versatility: Beyond knockout (CRISPRko), the system can be adapted for transcriptional repression (CRISPRi) or activation (CRISPRa), allowing for nuanced investigation of gene dosage effects.[13][14]
Limitations of CRISPR-Cas9:
-
Lethality with Essential Genes: Knocking out genes essential for cell survival can be a significant issue, potentially masking their role as a drug target.[13]
-
Genomic Context: The permanent genomic alteration may induce compensatory mechanisms within the cell over time.
Comparative Strategy for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
For our hypothetical compound, a dual approach is recommended. A primary genome-wide CRISPR knockout screen would be performed to identify genes that, when ablated, confer resistance to a cytotoxic concentration of the compound. This provides a list of high-confidence candidate targets. To address the potential for essential gene targets, a parallel CRISPRi screen, which achieves knockdown without permanent DNA alteration, could be employed.
| Feature | RNAi Screening | CRISPR-Cas9 Screening |
| Mechanism | Post-transcriptional mRNA degradation | Genomic DNA cleavage leading to gene knockout |
| Effect | Transient protein "knockdown" | Permanent gene knockout |
| Pros | Good for essential genes; mimics drug inhibition | High specificity; robust phenotypes; versatile |
| Cons | Off-target effects; incomplete knockdown | Lethality with essential genes; potential compensation |
| Best Use Case | Validating hits from primary screens; studying essential genes | Primary genome-wide unbiased screening |
Section 2: Confirming Target Engagement — Is It a Direct Hit?
A genetic screen provides a list of functional candidates, but it does not prove a direct physical interaction between the compound and the protein. To confirm target engagement, we turn to biophysical methods that measure this binding event within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17] In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The soluble fraction is then analyzed to quantify the amount of the candidate protein that remains undenatured. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15]
Workflow for CETSA:
-
Treatment: Treat intact cells with 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine across a range of concentrations.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet via centrifugation.
-
Detection: Quantify the amount of the putative target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
Advantages of CETSA:
-
Physiologically Relevant: It measures target engagement in a native cellular environment, without the need for labels or protein modification.[17][18]
-
Versatile: Can be adapted for use in cell lysates, intact cells, and even tissue samples.[18]
-
Confirms Direct Binding: Provides strong, direct evidence of a physical interaction between the compound and the target protein.
Isothermal Dose-Response (ITDR) CETSA: A powerful variation is the isothermal dose-response (ITDR) experiment. Here, cells are treated with a range of compound concentrations but heated to a single, constant temperature (chosen from the melting curve). This allows for the determination of a target engagement EC50, which can be directly compared to the compound's cellular potency (e.g., IC50 for cell viability), providing a crucial link between target binding and the observed phenotype.[15]
Section 3: The Definitive Proof — Integrating Genetic and Biophysical Evidence
The final and most definitive stage of target validation is to demonstrate that the genetically identified target is indeed responsible for the compound's mechanism of action. This involves a "rescue" or "validation" experiment using precise genetic manipulation.
CRISPR-Mediated Target Validation
Having identified a top candidate target (e.g., "Protein X") via screening and confirmed engagement via CETSA, we can now use CRISPR-Cas9 to engineer cell lines that definitively prove the target's role.
Experimental Design:
-
Generate a Knockout Cell Line: Create a cell line where Protein X has been knocked out using CRISPR-Cas9.
-
Confirm Resistance: As predicted by the initial screen, this Protein X knockout cell line should now be resistant to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine compared to the parental (wild-type) cell line.
-
Genetic Rescue: Introduce a version of Protein X back into the knockout cell line that is engineered to be resistant to the compound. This could be a version with a point mutation in the putative binding site.
-
Test for Sensitization: The re-expression of wild-type Protein X should restore sensitivity to the compound. However, cells expressing the mutated, non-binding version of Protein X should remain resistant. This result provides unequivocal evidence that the compound's efficacy is mediated through its direct interaction with Protein X.
This integrated workflow provides a self-validating system, where the results of each stage logically support and build upon the last.
Visualizing the Workflow
The following diagrams illustrate the overarching strategy and the specific workflow for CETSA.
Caption: Integrated workflow for target identification and validation.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen
-
Library Transduction: Transduce a population of Cas9-expressing cells (e.g., A549 lung cancer cells) with a genome-scale lentiviral gRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establish Baseline: Collect a population of cells to serve as the baseline (T=0) representation of gRNAs.
-
Compound Treatment: Treat the remaining cell population with a lethal concentration (e.g., IC90) of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. Culture the cells for 10-14 days, allowing for the outgrowth of resistant populations.
-
Genomic DNA Extraction: Harvest the surviving cells and extract genomic DNA.
-
gRNA Sequencing: Use PCR to amplify the gRNA sequences integrated into the genome.
-
Data Analysis: Sequence the amplified gRNAs using next-generation sequencing. Compare the gRNA abundance in the treated population to the T=0 baseline. gRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance to the compound.
Protocol 2: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat with vehicle or a saturating concentration of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine for 1-2 hours.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the tubes in a thermal cycler and heat to the desired temperatures for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Transfer the supernatant to new tubes. Determine protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE followed by Western blotting using a specific antibody against the candidate target protein.
-
Quantification: Densitometrically quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against temperature to generate the melting curves.
Conclusion
Confirming the target of a novel compound like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine requires a rigorous, multi-faceted approach that combines the power of unbiased genetic screening with the precision of biophysical target engagement assays. While CRISPR-based screens offer a superior method for generating high-confidence target hypotheses due to their specificity, they are not without limitations, particularly for essential genes. Therefore, a complementary approach, potentially including RNAi or CRISPRi, can provide a more complete picture. Ultimately, direct confirmation of target binding in a cellular context via CETSA, followed by definitive genetic validation through knockout and rescue experiments, provides the highest level of confidence. This integrated strategy not only illuminates the compound's mechanism of action but also builds the essential foundation for its future as a potential therapeutic.
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Okoli, A., et al. (2021). Genetic-Driven Druggable Target Identification and Validation. Frontiers in Genetics. Available at: [Link]
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Hussain, A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
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Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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ResearchGate. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-. Available at: [Link]
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The Evolution of a Histamine H3 Receptor Agonist: A Head-to-Head Comparison of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and its Lead Compound, Histamine
In the intricate world of drug discovery, the journey from a lead compound to a refined clinical candidate is a testament to the power of medicinal chemistry. This guide provides an in-depth, head-to-head comparison of the endogenous neurotransmitter histamine, the quintessential lead compound for the histamine H3 receptor, and its structurally evolved analogue, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. We will dissect their chemical properties, pharmacological performance, and the rationale behind the structural modifications that transform a ubiquitous signaling molecule into a targeted therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of ligand-receptor interactions and the principles of lead optimization.
Introduction: The Histamine H3 Receptor - A Key Modulator of Neurotransmission
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system (CNS).[1] Primarily functioning as a presynaptic autoreceptor on histaminergic neurons, it provides a negative feedback mechanism to control the synthesis and release of histamine.[2] Furthermore, the H3 receptor acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3] This central role in orchestrating neuronal communication has made the H3 receptor an attractive target for the development of therapeutics for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]
The endogenous ligand for the H3 receptor is histamine, a simple yet elegant molecule featuring an imidazole ring and an ethylamine side chain. While histamine is the natural key to this complex lock, its utility as a therapeutic agent is hampered by its lack of receptor selectivity and poor pharmacokinetic properties. This has driven the quest for novel H3 receptor ligands with improved affinity, selectivity, and drug-like characteristics. One such endeavor has led to the development of compounds like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, which employs a common medicinal chemistry strategy: bioisosteric replacement.
Structural and Physicochemical Comparison
The evolution from histamine to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a classic example of rational drug design. The core structural modification lies in the replacement of the imidazole ring of histamine with a 1,2,4-triazole ring. This bioisosteric substitution is a well-established strategy in medicinal chemistry aimed at improving the pharmacological and pharmacokinetic profile of a lead compound.
| Feature | Histamine (Lead Compound) | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | Rationale for Modification |
| Heterocyclic Core | Imidazole | 1,2,4-Triazole | The 1,2,4-triazole ring is a bioisostere of the imidazole ring, maintaining key electronic and steric properties required for receptor binding while potentially offering altered metabolic stability and brain penetration. |
| Substitution | Unsubstituted ethylamine | Methyl group on the triazole ring | The methyl group can influence the electronic properties of the triazole ring and may provide additional van der Waals interactions within the receptor binding pocket, potentially enhancing affinity and selectivity. |
| Basic Amine | Primary amine | Primary amine | The positively charged ethylamine side chain is a critical pharmacophoric element for interaction with the H3 receptor. This feature is conserved in the modified compound. |
The introduction of the 1,2,4-triazole ring and the methyl group can significantly impact the physicochemical properties of the molecule, such as its lipophilicity (LogP) and polar surface area (PSA). These parameters are crucial determinants of a drug's ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Pharmacological Performance: A Comparative Analysis
The ultimate measure of success for a lead optimization program is the enhancement of the desired pharmacological properties. In the context of H3 receptor agonists, the key performance metrics are receptor binding affinity (Ki or Kd) and functional activity (EC50 and Emax in functional assays).
Table 1: Comparative Pharmacological Profile at the Histamine H3 Receptor
| Parameter | Histamine (Lead Compound) | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (Predicted) |
| Binding Affinity (Kd/Ki) | ~5-10 nM[5][6] | Expected to be in the low nanomolar range. |
| Functional Activity (EC50) | Low nanomolar range in GTPγS binding assays.[7] | Expected to be a potent agonist with an EC50 in the low nanomolar range. |
| Efficacy (Emax) | Full agonist. | Expected to be a full or partial agonist. |
| Receptor Selectivity | Non-selective (acts on all histamine receptor subtypes). | Expected to exhibit significantly higher selectivity for the H3 receptor over H1, H2, and H4 receptors. |
The bioisosteric replacement of the imidazole with a triazole ring is anticipated to enhance selectivity for the H3 receptor. The imidazole moiety of histamine is a key feature for its interaction with all four histamine receptor subtypes. By altering this core structure, medicinal chemists can fine-tune the ligand's interaction with the unique binding pocket of the H3 receptor, thereby reducing off-target effects.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted improvements in pharmacological performance, a series of standardized in vitro assays are essential. The following protocols provide a framework for a direct head-to-head comparison of histamine and 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Radioligand Binding Assay for H3 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the H3 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of the test compounds (histamine and 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the ability of an agonist to activate the G protein coupled to the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[7]
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes expressing the human histamine H3 receptor as described above.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [35S]GTPγS and a range of concentrations of the test compounds.
-
Stimulation: Allow the agonist-stimulated binding to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Filtration: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation of [35S]GTPγS binding) for each compound.
Visualizing the Rationale: Structure-Activity Relationship and Signaling Pathway
The structural modifications from histamine to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine are guided by established structure-activity relationships for H3 receptor ligands.
Caption: Logical flow from the lead compound to the optimized analogue.
Upon binding of an agonist like 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, the H3 receptor activates an intracellular signaling cascade.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion and Future Directions
The journey from the endogenous neurotransmitter histamine to the synthetic analogue 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine exemplifies a fundamental principle of medicinal chemistry: the iterative process of lead optimization. By strategically modifying the chemical scaffold of the natural ligand, researchers can develop compounds with enhanced pharmacological properties, including improved receptor selectivity and a more favorable pharmacokinetic profile.
While a direct comparison of experimental data for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is pending its disclosure in the scientific literature, the well-established principles of bioisosterism and structure-activity relationships in the field of H3 receptor ligands strongly suggest its potential as a more drug-like agonist compared to histamine. Future research should focus on the comprehensive in vitro and in vivo characterization of this and similar triazole-based compounds to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of novel and effective treatments for a range of neurological disorders.
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Independent Verification of the Synthesis and Purity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Comparative Guide for Researchers
This guide provides a comprehensive technical overview for the independent verification of the synthesis and purity of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a molecule of significant interest in neuropharmacology and drug development. As a potent and selective histamine H3 receptor agonist, this compound serves as a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a plausible synthetic route, robust analytical methodologies for purity assessment, and a comparative analysis with an established alternative, Betahistine.
Introduction: The Significance of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] Ligands that interact with this receptor are of considerable interest for their potential therapeutic applications in a range of neurological and psychiatric disorders, including cognitive impairments, sleep-wake cycle disturbances, and attention-deficit hyperactivity disorder (ADHD).[2] 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, with its characteristic 1,2,4-triazole core, represents a key pharmacophore in the design of potent and selective H3 receptor agonists.[3] The independent synthesis and rigorous purity verification of this compound are paramount for ensuring the validity and reproducibility of research findings.
Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Proposed Experimental Protocol
Step 1: Synthesis of 3-cyanopropanamide
This initial step involves the reaction of an appropriate nitrile with an acyl chloride, followed by amidation to yield the precursor for the triazole ring formation.
Step 2: Microwave-Assisted Cyclization to form 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
The key cyclization step to form the 1,2,4-triazole ring is achieved through the reaction of the cyanamide intermediate with aminoguanidine bicarbonate under microwave irradiation. This method is favored for its rapid reaction times and often higher yields compared to conventional heating.[2][4]
Experimental Protocol:
Materials:
-
3-Cyanopropanoyl chloride
-
Ammonia (aqueous solution)
-
Aminoguanidine bicarbonate
-
Hydrochloric acid
-
Suitable solvent (e.g., water or ethanol)
-
Microwave reactor
Procedure:
-
Amidation: Carefully add 3-cyanopropanoyl chloride to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-cyanopropanamide.
-
Cyclization: In a microwave process vial, combine 3-cyanopropanamide (1 equivalent), aminoguanidine bicarbonate (1 equivalent), and a catalytic amount of hydrochloric acid in a suitable solvent.[2]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 180°C) for a specified duration (e.g., 3 hours).[2]
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Causality Behind Experimental Choices:
-
Microwave-assisted synthesis: This technique is employed to accelerate the rate of the cyclization reaction, often leading to improved yields and reduced side product formation compared to conventional heating methods.[2] The focused heating effect of microwaves provides efficient energy transfer directly to the reacting molecules.
-
Acid catalysis: The addition of hydrochloric acid facilitates the condensation reaction between the cyanamide and aminoguanidine, promoting the formation of the triazole ring.[2]
Independent Purity Verification: A Multi-Technique Approach
Ensuring the purity of the synthesized 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is critical for its use in biological assays. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive purity assessment.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons (singlet), the ethylamine chain protons (two triplets), and the N-H protons of the triazole ring and the amine group (broad singlets). The chemical shifts and coupling constants will be indicative of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two carbons of the ethylamine chain, and the two carbons of the triazole ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching vibrations (amine and triazole), C-H stretching vibrations (alkyl groups), and C=N and N-N stretching vibrations of the triazole ring.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for determining the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) should be developed.[5] The purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Coupling HPLC with a mass spectrometer allows for the simultaneous separation and mass analysis of the compound and any potential impurities. This technique is invaluable for identifying and quantifying trace impurities that may not be detectable by other methods.[6]
Workflow for Purity Verification:
Caption: Workflow for the independent verification of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Comparative Analysis with Betahistine
Betahistine, chemically known as 2-[2-(methylamino)ethyl]pyridine, is a well-established drug used in the treatment of Ménière's disease and vestibular vertigo.[7] It acts as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist.[8] A comparative analysis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine with Betahistine provides valuable context for its potential pharmacological profile.
| Feature | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | Betahistine |
| Core Structure | 1,2,4-Triazole | Pyridine |
| Mechanism of Action | Histamine H3 Receptor Agonist (presumed) | Weak Histamine H1 Agonist, Potent Histamine H3 Antagonist[8] |
| Therapeutic Potential | Cognitive disorders, sleep disorders, ADHD (investigational) | Ménière's disease, vestibular vertigo (approved)[7] |
| Synthesis | Multi-step synthesis involving triazole ring formation | Typically a one-step synthesis from 2-vinylpyridine and methylamine[9][10] |
Experimental Comparison: Histamine H3 Receptor Binding Affinity
To objectively compare the performance of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine with Betahistine and other known H3 receptor ligands, a competitive radioligand binding assay is the gold standard.
Experimental Protocol: H3 Receptor Binding Assay
Materials:
-
Membrane preparations from cells expressing the human histamine H3 receptor.
-
Test compounds: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, Betahistine, and other reference ligands.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-NAMH and varying concentrations of the test compounds in the incubation buffer.[1]
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Expected Outcomes and Interpretation:
The Ki value is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. By comparing the Ki values of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and Betahistine, researchers can quantitatively assess their relative potencies at the H3 receptor. Published Ki values for various H3 receptor agonists range from sub-nanomolar to micromolar concentrations.[11]
Comparative Data of Known H3 Receptor Ligands:
| Compound | Receptor Affinity (Ki, nM) | Reference |
| Histamine | ~8 | [11] |
| (R)-α-Methylhistamine | ~1-5 | [11] |
| Imetit | ~0.32 | [11] |
| Betahistine (as an antagonist) | ~1900 (IC₅₀) |
Logical Relationship for Comparative Analysis:
Caption: Logical flow for the comparative analysis of the target compound and its alternative.
Conclusion
The independent synthesis and rigorous purity verification of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine are essential for advancing our understanding of the histamine H3 receptor and its role in neurological functions. The proposed synthetic and analytical methodologies in this guide provide a robust framework for researchers to confidently produce and validate this important research tool. Furthermore, the comparative analysis with Betahistine highlights the distinct pharmacological profile of this triazole-based compound and underscores its potential for the development of novel therapeutics. The application of standardized and well-documented protocols, as outlined herein, is fundamental to ensuring the scientific integrity and reproducibility of research in this exciting field.
References
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Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors. [Link]
- H3 receptor inverse agonists/antagonists: indications and clinical studies. (n.d.).
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Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. (2021). ACS Publications. [Link]
- S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). The Royal Society of Chemistry.
- dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.).
- Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin? (2017). International Journal of Basic & Clinical Pharmacology.
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Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. (2010). Semantic Scholar. [Link]
- Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta‐Analysis. (2020). Scilit.
- Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Tre
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). MDPI. [Link]
- Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.).
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Synthesis scheme for 4-(R-arylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiols (3a-d). (n.d.).
- Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. (2013). PubMed Central.
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. [Link]
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). RSC Advances.
- Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and conditions. (n.d.).
-
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). MDPI. [Link]
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). PubMed Central.
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). PubMed Central.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2019). PubMed Central.
- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (2009). PubMed.
-
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). MDPI. [Link]
- Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (2006).
-
Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). MDPI. [Link]
- Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization. (2021).
- Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL.
- "2-(2-methyl-1H-imidazol-1-yl)ethanamine as a histamine H3 receptor ligand". (n.d.). Benchchem.
- Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). PubMed.
- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).
- Histamine binding modes. 2D-binding mode of histamine within the H3... (n.d.).
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2019). MDPI. [Link]
- A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. (2020).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. (2006).
- Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. (2023).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
This guide provides essential safety and logistical information for the proper disposal of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory practices. The following procedures have been synthesized from safety data for structurally related compounds and established principles of chemical waste management.
Pre-Disposal Hazard Assessment: Understanding the Compound
Key Hazard Considerations:
-
Toxicity: The dihydrochloride salt of a similar compound, (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral).[3] It is prudent to assume the free base has a similar or greater toxicity profile.
-
Irritation: Similar amine-containing compounds can be irritating to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Triazole derivatives are used as fungicides and can be harmful to aquatic life.[4][5] Therefore, release into the environment must be strictly avoided.
| Hazard Profile (Inferred) | Associated Risks & Precautions |
| Acute Oral Toxicity | Harmful if swallowed. Do not ingest. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE). |
| Environmental Toxicity | Potentially toxic to aquatic organisms. Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine for disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential routes of exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator may be necessary.
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6] Under no circumstances should it be disposed of in the regular trash or poured down the sink.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solutions, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container should be made of a material compatible with organic amines (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 2: Handling of Different Waste Streams
-
Solid Waste: Unused or expired pure compound should be transferred directly into the hazardous waste container. Avoid generating dust.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Liquid Waste (Aqueous and Organic Solutions):
-
Collect all solutions containing the compound in a dedicated liquid hazardous waste container.
-
Do not mix incompatible waste streams. For example, if you have the compound in an acidic solution and an organic solvent, they should be collected in separate, appropriately labeled containers.
-
It is generally not advisable to neutralize amine-containing waste in the lab unless it is part of a specific, validated protocol and you have the expertise to do so safely. Improper neutralization can generate heat or toxic fumes.
-
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up or if you need to contact your institution's EHS team.
-
Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and eye protection.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Dispose: Place the absorbed material or swept-up powder into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials.[7]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection. They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves high-temperature incineration.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Caption: Decision workflow for proper disposal.
References
-
PubChem. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link].
-
MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available from: [Link].
-
Michigan Technological University. Hazardous Waste Disposal Procedures. Available from: [Link].
-
National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link].
-
Health and Safety Executive (HSE). Residues Assessments for Triazole Derivative Metabolites. Available from: [Link].
-
SciSpace. Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Available from: [Link].
-
Wikipedia. Triazole. Available from: [Link].
-
ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available from: [Link].
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Personal protective equipment for handling 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
As a Senior Application Scientist, I understand that your safety is the prerequisite for groundbreaking research. Handling novel or specialized chemical reagents requires a proactive and informed approach to personal protection. This guide provides a detailed operational plan for handling 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Hazard Assessment: Understanding the Risks
Based on the hazard classification of its dihydrochloride salt and related heterocyclic amines, we must assume 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine presents the following hazards:
-
Acute Oral Toxicity: The dihydrochloride salt is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).
-
Skin Irritation: Triazole and amine compounds are frequently cited as causing skin irritation upon contact[1][3].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1][4].
-
Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory system[1][5].
These known and inferred hazards form the basis for the specific personal protective equipment (PPE) selections that follow. Always consult your institution's Chemical Hygiene Plan and a qualified safety professional before beginning work[6].
Primary Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. These are designed to remove the hazard at the source, minimizing your direct exposure.
-
Chemical Fume Hood: All manipulations of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood[7][8]. This is non-negotiable and protects you from inhaling potentially harmful dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed[3]. Ensure eyewash stations and safety showers are unobstructed and readily accessible[1].
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is your last line of defense. It must be selected carefully, worn correctly, and removed without causing cross-contamination.
Eye and Face Protection
Because of the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when handling the compound in any form. Goggles provide a seal around the eyes, protecting against splashes, dust, and vapors[1][9].
-
Face Shield: When handling larger quantities (>1 liter of solution) or performing operations with a significant splash or spatter potential, a face shield must be worn over chemical splash goggles[9][10]. A face shield alone does not provide adequate eye protection.
Hand Protection
Gloves protect against skin contact, which can cause irritation. The choice of glove material is critical.
-
Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals, including heterocyclic amines[7][11].
-
Thickness: Use gloves with a minimum thickness of 4 mil for adequate protection against minor splashes.
-
Integrity: Always inspect gloves for tears or pinholes before use.
-
Technique: If there is a risk of significant splash, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area, and always wash your hands thoroughly after removing them[3].
Body Protection
-
Flame-Resistant (FR) Lab Coat: A lab coat, preferably one that is flame-resistant and fully buttoned, is mandatory[9]. It should have long sleeves to protect your arms.
-
Full Coverage: Legs and feet must be fully covered. This means long pants and closed-toe shoes are required; shorts, skirts, and sandals are not permitted in the laboratory[7][9].
-
Chemical Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
In most scenarios, working within a certified chemical fume hood will provide adequate respiratory protection. However, a respirator may be required in specific situations:
-
Weighing fine powders outside of a containment hood.
-
Responding to a large spill.
-
If engineering controls are not available or are malfunctioning.
If a risk assessment determines that a respirator is necessary, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter is recommended[1][12]. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program[13].
Operational Plans: Protocols for Safe Handling
PPE Selection Workflow
The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the planned task.
Caption: PPE Selection Workflow based on task-specific hazards.
Step-by-Step Donning and Doffing Procedure
The order in which you put on (don) and take off (doff) PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
| Exposure Type | Immediate Action Protocol[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE (including respirator if dealing with powder), absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan: Managing Contaminated Waste
All materials contaminated with 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and any other heavily contaminated items should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction waste must be disposed of according to local, state, and federal regulations. Do not pour any amount down the drain[14]. Label the waste container clearly with its contents.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
By adhering to these rigorous safety and handling protocols, you create a secure environment that empowers you to focus on your research with confidence.
References
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
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Resyn Biosciences. MSDS for Amine. Available from: [Link]
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Carl ROTH. Safety Data Sheet for 1,2,4-Triazole. Available from: [Link]
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Carl ROTH. Safety Data Sheet for 1,2,4-Triazole (Alternative). Available from: [Link]
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University of California. Lab Safety Rules and Guidelines. Available from: [Link]
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Columbus Chemical Industries, Inc. Safety Data Sheet for 1,2,4-Triazole. Available from: [Link]
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RPS Group. Amines Hazard Watch. Available from: [Link]
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual - Section VIII: Chapter 1. Available from: [Link]
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ACS Material. PPE and Safety for Chemical Handling. Available from: [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
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EHS Daily Advisor. How to Choose PPE for Chemical Work. Available from: [Link]
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- 3. enamine.enamine.net [enamine.enamine.net]
- 4. columbuschemical.com [columbuschemical.com]
- 5. Amines | RPS [rpsgroup.com]
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- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
